2-(4-Bromophenyl)-3-oxobutanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBODHHFICHANMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis and Analytical Profiling of 2-(4-Bromophenyl)-3-oxobutanenitrile
Executive Summary
2-(4-Bromophenyl)-3-oxobutanenitrile (CAS: 6186-21-6) is a critical bifunctional building block in organic synthesis.[1][2] Structurally characterized by an
This technical guide provides a rigorous, self-validating protocol for the synthesis of this compound via Claisen condensation. Unlike generic procedures, this guide addresses the specific solubility and reactivity challenges posed by the 4-bromo substituent, details the keto-enol tautomeric equilibrium that complicates spectral analysis, and offers a robust characterization framework.[2]
Retrosynthetic Strategy
To design a scalable synthesis, we must first deconstruct the target molecule. The most atom-economical approach involves disconnecting the C2-C3 bond.[1][2]
Strategic Disconnection
The target molecule is an
Rationale:
-
Starting Material Availability: 4-Bromophenylacetonitrile is a commodity chemical.[1][2]
-
Thermodynamics: The reaction is driven to completion by the formation of a stable enolate salt, which precipitates from the reaction mixture, preventing the reverse reaction.
Figure 1: Retrosynthetic analysis revealing the C-acylation strategy.
Experimental Protocol: Claisen Condensation
This protocol is optimized for a 50 mmol scale. It utilizes Sodium Ethoxide (NaOEt) as the base.[3] While Sodium Hydride (NaH) is a viable alternative, NaOEt is preferred for safety and ease of handling at scale, provided anhydrous conditions are strictly maintained.
Reagents & Materials
| Reagent | Equiv.[1] | Role | Critical Attribute |
| 4-Bromophenylacetonitrile | 1.0 | Limiting Reagent | Must be dry; water kills the base.[1][2] |
| Ethyl Acetate | 2.0 | Electrophile / Solvent | Anhydrous; excess drives kinetics.[1] |
| Sodium Ethoxide | 1.2 | Base | Freshly prepared or high-grade commercial.[1][2] |
| Ethanol (Absolute) | Solvent | Medium | Must be <0.1% water.[1] |
| Glacial Acetic Acid | - | Quenching Agent | Used to protonate the enolate salt.[1][2] |
Step-by-Step Methodology
Step 1: Base Preparation & Activation[1]
-
Charge a flame-dried 250 mL three-neck round-bottom flask (RBF) with absolute ethanol (50 mL) under an inert atmosphere (
or Ar). -
Add Sodium Ethoxide (4.08 g, 60 mmol) in portions. Stir until fully dissolved.
-
Expert Insight: If using Na metal to generate NaOEt in situ, ensure all metal is consumed before proceeding to prevent reduction of the nitrile.
-
Step 2: Condensation Reaction[1]
-
Mix 4-Bromophenylacetonitrile (9.80 g, 50 mmol) with dry Ethyl Acetate (8.81 g, 100 mmol) in a separate addition funnel.
-
Add the nitrile/ester mixture dropwise to the NaOEt solution at room temperature over 30 minutes.
-
Observation: The solution will darken (yellow to orange) as the benzylic anion forms.
-
-
Heat the mixture to a gentle reflux (approx. 78°C) for 4–6 hours.
-
Process Check: A heavy precipitate (the sodium enolate salt) typically forms. This is a positive sign of conversion.
-
Step 3: Workup & Isolation[1]
-
Cool the reaction mixture to 0–5°C in an ice bath.
-
Critical Step: Dilute with ice-cold water (100 mL). The solid enolate should dissolve.
-
Acidify the aqueous solution dropwise with glacial acetic acid (or 1M HCl) to pH ~4-5 while stirring vigorously.
-
Chemistry: This protonates the enolate, releasing the free
-cyanoketone, which will precipitate as a solid or oil out.[2]
-
-
Filter the precipitate.[4] If an oil forms, extract with Dichloromethane (DCM), dry over
, and concentrate.
Step 4: Purification[1]
-
Recrystallize the crude solid from hot Ethanol or Methanol.[4]
-
Dry under high vacuum at 40°C to remove trace solvent.
Figure 2: Experimental workflow for the synthesis of 2-(4-Bromophenyl)-3-oxobutanenitrile.[1][2]
Mechanism of Action
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Claisen condensation pathway.[3]
-
Deprotonation: The ethoxide base removes the acidic
-proton of the nitrile ( ), generating a resonance-stabilized carbanion.[1][2] -
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of ethyl acetate.
-
Elimination: The tetrahedral intermediate collapses, expelling the ethoxide ion (
).[1] -
Irreversible Deprotonation (Driving Force): The resulting product is more acidic (
) than the starting material due to the flanking nitrile and ketone groups.[1] The base immediately deprotonates it to form the stable enolate salt. This step drives the equilibrium forward. -
Protonation: Acidic workup regenerates the neutral target molecule.[1]
Figure 3: Mechanistic pathway of the condensation reaction.
Characterization & Quality Control
The characterization of 2-(4-Bromophenyl)-3-oxobutanenitrile is complicated by keto-enol tautomerism . In solution, the compound exists in equilibrium between the keto form and the enol form (stabilized by hydrogen bonding and conjugation with the aryl ring).
Analytical Data Profile
| Technique | Parameter | Expected Value / Observation | Interpretation |
| Physical State | Appearance | Off-white to pale yellow powder | Colored impurities often indicate oxidation.[1][2] |
| Melting Point | Range | ~89–95°C (Solid) | Note: Parent compound melts at 89°C; Br-derivative typically higher.[1] |
| IR Spectroscopy | 2200–2210 | Sharp, weak to medium intensity (Nitrile).[1][2] | |
| 1700–1725 | Ketone stretch (Keto form).[1][2] | ||
| 3200–3400 | Enol -OH (variable intensity).[1][2] | ||
| Mass Spectrometry | Isotope Pattern | M+ and M+2 (1:1 ratio) | Diagnostic signature of Bromine ( |
| Aromatic Region | AA'BB' system typical of para-substitution.[1] | ||
| Methine (-CH-) | Keto form | ||
| Methyl (-CH3) | Keto form acetyl group.[1][2] | ||
| Enol -OH | Exchangeable; often invisible in |
Tautomerism in NMR
Do not interpret "extra" peaks as impurities immediately.
-
Keto Form: Shows a distinct methine singlet (~4.8 ppm) and a methyl singlet (~2.2 ppm).[1]
-
Enol Form: The methine proton is lost.[1] The methyl group shifts upfield (~1.8–1.9 ppm), and a broad OH peak appears downfield.
-
Solvent Effect: Polar solvents (DMSO-
) favor the enol form more than non-polar solvents ( ).[1][2]
Safety & Handling (HSE)
Signal Word: WARNING
-
Hazard Statements:
-
Handling:
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the nitrile or oxidation.
Downstream Applications
This molecule is a "gateway" intermediate. The most common application is the synthesis of 3-methyl-4-(4-bromophenyl)-5-aminopyrazoles via reaction with hydrazine.[1][2]
-
Reaction: Refluxing 2-(4-bromophenyl)-3-oxobutanenitrile with hydrazine hydrate in ethanol yields the aminopyrazole.[1][2]
-
Significance: This pyrazole scaffold is the core structure for many p38 MAP kinase inhibitors used in anti-inflammatory research.[1]
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Keto-Enol Tautomerism of α-Phenylacetoacetonitrile. Retrieved from [1]
-
Organic Syntheses. (1943).[1] α-Phenylacetoacetonitrile.[1][2][8] Org.[1] Synth. Coll. Vol. 2, p. 487. Retrieved from [1]
-
PubChem. (2025).[1][9] 2-(4-Bromophenyl)-3-oxobutanenitrile (CAS 6186-21-6) Compound Summary. Retrieved from [1]
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 2-(4-Bromophenyl)-3-oxobutanenitrile.[1][2] Retrieved from [1]
-
Key Organics. (2026). Product Catalog: 2-(4-Bromophenyl)-3-oxobutanenitrile.[1][2][10] Retrieved from [1]
Sources
- 1. 2-(4-Methoxyphenyl)-3-oxobutanenitrile | C11H11NO2 | CID 224017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vaccenyl acetate - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. keyorganics.net [keyorganics.net]
The Architect's Scaffold: 2-Aryl-3-oxobutanenitrile Derivatives in Advanced Heterocycle Synthesis
Introduction: The Bifunctional Advantage
In the competitive landscape of pharmaceutical manufacturing and drug discovery, the selection of chemical building blocks profoundly impacts the economic viability and efficiency of target synthesis. As a Senior Application Scientist specializing in scalable synthetic methodologies, I have consistently relied on 2-aryl-3-oxobutanenitriles —specifically 2-phenyl-3-oxobutanenitrile (also known as α-acetylphenylacetonitrile)—as premier bifunctional scaffolds [1].
The structural brilliance of these derivatives lies in their dual reactivity. They possess both a highly electrophilic ketone and a reactive nitrile group, separated by an acidic α-carbon. This specific architecture allows for rapid complexity generation, making them invaluable precursors for synthesizing highly substituted pyrroles, pyrazoles, and pyrimidines—core motifs in numerous active pharmaceutical ingredients (APIs).
Physicochemical Profiling
Understanding the physical parameters of your building block is the first step in designing scalable downstream reactions. Below is a summary of the core quantitative data for the standard derivative, 2-phenyl-3-oxobutanenitrile [2].
Table 1: Physicochemical Properties of 2-Phenyl-3-oxobutanenitrile
| Property | Value | Operational Implication |
| Molecular Formula | C₁₀H₉NO | Dictates mass balance and stoichiometric calculations. |
| Molecular Weight | 159.18 g/mol | Standardized for equivalent tracking in multicomponent reactions. |
| CAS Number | 120065-76-1 / 4468-48-8 | Critical for regulatory tracking and SDS compliance. |
| Typical Purity | ≥95% (Commercial) | Requires phase-switch purification (see protocol) if synthesized in-house. |
| Appearance | Solid / Crystalline | Facilitates easy isolation via vacuum filtration. |
Mechanistic Causality in Reaction Design
The most robust laboratory synthesis of 2-phenyl-3-oxobutanenitrile involves the crossed Claisen condensation of benzyl cyanide with ethyl acetate [1]. True expertise in synthetic chemistry requires moving beyond rote recipes to understand the causality of each parameter.
Table 2: Reaction Optimization Parameters & Causality
| Parameter | Optimal Range | Causality / Mechanistic Impact |
| Base Selection | NaOEt or NaNH₂ (1.1 eq) | Benzyl cyanide (pKa ~16) requires a strong base for quantitative carbanion generation. NaOH is avoided as it would hydrolyze the ester and nitrile groups. |
| Addition Temp | 0°C to 5°C | Suppresses the self-condensation of ethyl acetate (yielding ethyl acetoacetate as a contaminant). |
| Reflux Temp | 70°C - 80°C | Provides the activation energy required to drive the nucleophilic acyl substitution to completion. |
| Acidification pH | pH 2.0 - 3.0 | Forces complete protonation of the intermediate sodium enolate, triggering immediate precipitation of the neutral product. |
Self-Validating Experimental Protocol: Synthesis of 2-Phenyl-3-oxobutanenitrile
A robust protocol must be a self-validating system—providing intrinsic physical feedback at each stage to confirm success without requiring immediate LC-MS or NMR analysis.
Step 1: Carbanion Generation
-
Action: Suspend sodium ethoxide (1.1 eq) in anhydrous ether or toluene under an inert nitrogen atmosphere. Slowly add benzyl cyanide (1.0 eq) dropwise at 0°C.
-
Self-Validation Checkpoint: The solution will exhibit a slight color change and a mild exotherm, indicating the successful deprotonation and formation of the nucleophilic carbanion.
Step 2: Nucleophilic Acyl Substitution
-
Action: Add ethyl acetate (1.2 eq) dropwise to the cooled mixture. Once addition is complete, slowly raise the temperature to reflux for 2–4 hours.
-
Self-Validation Checkpoint: The formation of a thick, gel-like precipitate (the sodium salt of the product) in the organic solvent confirms that the C-C bond formation has occurred.
Step 3: Phase-Switch Extraction
-
Action: Cool the reaction to room temperature and quench with distilled water. Transfer to a separatory funnel and collect the aqueous layer. Wash the organic layer once more with water and combine the aqueous extracts.
-
Self-Validation Checkpoint: The organic layer retains unreacted starting materials and organic impurities. The successful dissolution of the thick precipitate into the aqueous phase confirms the isolation of the highly water-soluble sodium enolate salt.
Step 4: Acid-Driven Precipitation
-
Action: Place the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH reaches 2-3.
-
Self-Validation Checkpoint: Critical validation. The dropwise addition of HCl will cause an immediate, dense precipitation of the neutral 2-phenyl-3-oxobutanenitrile. The visual transition from a clear aqueous solution to a thick, filterable suspension is the ultimate confirmation of product integrity. Filter, wash with cold water, and dry under vacuum.
Downstream Diversification: Building the Heterocyclic Core
Once synthesized, the bifunctional nature of 2-aryl-3-oxobutanenitriles allows for divergent pathways into critical pharmacological spaces:
-
Pyrazoles (via Hydrazines): The reaction of the oxobutanenitrile with hydrazine derivatives triggers a cyclocondensation. The hydrazine nitrogen first attacks the highly electrophilic ketone to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the secondary nitrogen onto the nitrile carbon yields 5-amino-4-arylpyrazoles [4].
-
Pyrimidines (via Guanidines): Condensation with guanidine or amidines under basic conditions yields 2,4-diamino-5-arylpyrimidines, a scaffold prevalent in kinase inhibitors and antimicrobial agents.
-
Pyrroles (via Multicomponent Reactions): A highly efficient one-pot, three-component reaction involving α-hydroxyketones, the oxobutanenitrile, and primary amines yields densely functionalized 3-cyanopyrroles [3].
Synthetic Workflow Visualization
Fig 1: Synthetic workflow and downstream diversification of 2-phenyl-3-oxobutanenitrile.
Conclusion
The strategic utilization of 2-aryl-3-oxobutanenitrile derivatives exemplifies the power of bifunctional building blocks in modern organic synthesis. By mastering the mechanistic causality of their formation—specifically through controlled phase-switch purifications and acid-driven precipitations—researchers can establish highly reliable, self-validating workflows. This ensures a steady, high-purity supply of precursors necessary for the rapid exploration of heterocyclic chemical space in drug discovery.
References
The Reactive Pivot: The Role of the Alpha-Bromine Substituent in 2-Aryl-3-oxobutanenitrile
Executive Summary
In the architecture of heterocyclic synthesis, 2-aryl-3-oxobutanenitrile (also known as
This guide analyzes the "Bromine Switch" : the transformation of the scaffold from a carbon nucleophile to a reactive electrophile. We explore how this substituent dictates pathway selectivity, specifically enabling the Hantzsch-type heterocyclization to access thiazoles and oxazoles, which are critical pharmacophores in modern drug discovery.
Structural Dynamics & Electronic Influence[1]
The reactivity of 2-aryl-3-oxobutanenitrile is governed by the acidity of its
The Inductive Effect and Acidity
The bromine substituent is highly electronegative (
-
Impact: In the mono-brominated species, the remaining
-proton (if present) becomes significantly more acidic due to the stabilization of the resulting carbanion by the electron-withdrawing nature of the nitrile, carbonyl, and bromine groups simultaneously. -
Synthetic Consequence: This makes the C-Br bond highly labile and susceptible to base-promoted elimination or rearrangement if not handled under controlled conditions.
Tautomeric Shift
The unbrominated parent molecule exists in equilibrium between its keto and enol forms.
-
Bromine's Role: The bulky bromine atom at the
-position introduces steric strain (1,3-allylic strain) in the enol form. Consequently, the keto tautomer is generally thermodynamically favored in the brominated derivative, locking the molecule in the geometry required for -type nucleophilic attacks.
The Alpha-Bromination Gateway (Protocol)[2]
To exploit the bromine substituent, it must first be installed with high regioselectivity. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent over-bromination of the aryl ring.
Experimental Protocol: Regioselective -Bromination
Reagents:
-
Substrate: 2-Aryl-3-oxobutanenitrile (1.0 eq)
-
Brominating Agent: NBS (1.05 eq)
-
Catalyst:
-Toluenesulfonic acid ( -TsOH) (10 mol%) -
Solvent: Acetonitrile (MeCN) or DCM
Workflow:
-
Dissolution: Dissolve the nitrile substrate in MeCN (0.5 M concentration).
-
Activation: Add
-TsOH to promote enolization (the reactive species for halogenation). -
Addition: Add NBS portion-wise at
to control the exotherm. -
Propagation: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The product (
) will appear less polar than the starting material. -
Workup: Dilute with water, extract with DCM, and wash with brine.
-
Purification: Recrystallize from ethanol. Do not distill (risk of thermal decomposition).
Expert Insight: If the aryl ring contains electron-rich groups (e.g., -OMe), lower the temperature to
to avoid competing electrophilic aromatic substitution (EAS) on the ring.
Mechanistic Divergence: The Thiazole Synthesis
The primary utility of the bromine substituent is its role as a leaving group in the synthesis of 2-aminothiazoles via reaction with thiourea. This is a modified Hantzsch synthesis.
The Reaction Pathway
The reaction proceeds through two distinct phases:
-
S-Alkylation: The sulfur atom of thiourea acts as a nucleophile, displacing the bromine via an
mechanism. -
Cyclization: The nitrogen of the isothiourea intermediate attacks the ketone carbonyl, followed by dehydration to aromatize the ring.
Visualization of the Pathway
[3]
Experimental Protocol: Thiazole Formation
This protocol describes the conversion of the brominated intermediate into a pharmacologically active thiazole scaffold.
Step-by-Step Methodology
| Parameter | Specification |
| Stoichiometry | 1.0 eq Bromo-nitrile : 1.1 eq Thiourea |
| Solvent | Ethanol (Absolute) |
| Temperature | Reflux ( |
| Time | 2–6 Hours |
| Yield Target | >85% |
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-2-aryl-3-oxobutanenitrile (10 mmol) in ethanol (20 mL).
-
Reagent Addition: Add thiourea (11 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux. The solution will typically turn clear, then precipitate the hydrobromide salt of the thiazole.
-
Monitoring: Monitor consumption of the bromo-ketone by TLC.
-
Isolation (Free Base):
-
Cool the reaction to RT.
-
Neutralize with 10%
or aqueous ammonia until pH 8. -
The free base will precipitate.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/DMF.
Self-Validating Check:
-
H-NMR: Disappearance of the methine singlet (
5.5–6.0 ppm) of the starting material. -
IR: Disappearance of the nitrile stretch (
) if it participates in the cyclization (note: in 3-oxobutanenitrile derivatives, the CN often remains at the C-5 position or participates depending on specific substitution patterns; in this standard Hantzsch protocol, the ketone is the primary cyclization point, leaving the CN intact or hydrolyzed depending on conditions).
Troubleshooting & Reactivity Nuances
The bromine substituent is reactive.[1][2][3][4][5] Researchers must be aware of competing pathways.
| Issue | Cause | Solution |
| De-bromination | Reaction with soft nucleophiles or reducing agents (e.g., thiols) without cyclization. | Ensure rapid heating to reflux to favor the kinetic cyclization over reversible redox processes. |
| Dimerization | Formation of pyrazines via self-condensation. | Maintain dilute conditions (0.1 M) and avoid strong bases before adding the binucleophile. |
| O-Alkylation | Attack by oxygen nucleophiles (e.g., urea instead of thiourea). | O-alkylation is reversible and less favored. Use sulfur nucleophiles (thiourea, thioamides) for irreversible C-S bond formation. |
The "Hard/Soft" Principle
The
-
Sulfur nucleophiles (Soft): React rapidly at the
-carbon (Desired). -
Oxygen nucleophiles (Hard): Tend to attack the carbonyl carbon or the nitrile, leading to complex mixtures. This is why the bromine switch is most effective for sulfur-containing heterocycles.
References
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]
-
Thiazole Synthesis: Hantzsch Reaction. Organic Chemistry Portal. [Link]
-
Reaction of 2-bromo-2-chloro-3-arylpropanenitriles. ResearchGate. [Link]
-
Tautomerism: Definition, Types, Mechanism & Examples. Chemist Wizards. [Link]
-
Reactivity of Alpha-Halo Ketones. Chemistry LibreTexts. [Link]
Sources
Strategic Utilization of 2-(4-Bromophenyl)-3-oxobutanenitrile in Heterocyclic Medicinal Chemistry
Topic: Potential Applications of 2-(4-Bromophenyl)-3-oxobutanenitrile in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Privileged" Scaffold
In the high-stakes arena of drug discovery, the value of a building block is defined by its divergent potential . 2-(4-Bromophenyl)-3-oxobutanenitrile (CAS 132407-74-6) represents a quintessential "privileged structure" precursor. Unlike simple aliphatic
For the medicinal chemist, this compound offers a unique tactical advantage: it enables the construction of 4-aryl-substituted heterocycles (pyrazoles, isoxazoles, pyrimidines) in a single step, while reserving the para-bromo motif for late-stage diversification via palladium-catalyzed cross-coupling. This guide details the mechanistic exploitation of this scaffold to generate high-value pharmacophores found in kinase inhibitors, COX-2 inhibitors, and antimicrobial agents.
Structural Analysis & Reactivity Profile
To effectively utilize 2-(4-Bromophenyl)-3-oxobutanenitrile, one must understand its tripartite electrophilic/nucleophilic nature.
| Site | Functional Group | Chemical Behavior | Medicinal Application |
| C1 | Nitrile ( | Electrophile (Pinner, cyclization) | Precursor to amidines, tetrazoles, and amino-heterocycles. |
| C2 | Nucleophile (highly acidic proton) | Site for alkylation or Knoevenagel condensation; dictates 4-position substitution in heterocycles. | |
| C3 | Ketone ( | Hard Electrophile | Primary site for nucleophilic attack by hydrazines/amines. |
| Ar | 4-Bromophenyl | Cross-Coupling Partner | The "Exit Vector." Allows SAR expansion via Suzuki-Miyaura or Buchwald-Hartwig coupling. |
The "Alpha-Aryl" Advantage
Most
Divergent Synthesis Protocols
The following protocols demonstrate the transformation of the core scaffold into three distinct bioactive heterocyclic classes.
Synthesis of 4-Aryl-5-Aminopyrazoles (Kinase Inhibitor Scaffold)
This reaction exploits the 1,3-electrophilic character of the
Mechanism:
-
Attack: Hydrazine attacks the C3 ketone (more electrophilic than the nitrile).
-
Dehydration: Formation of the hydrazone intermediate.
-
Cyclization: Intramolecular nucleophilic attack of the hydrazone nitrogen onto the nitrile carbon.
-
Tautomerization: Aromatization to the 5-aminopyrazole.
Experimental Protocol:
-
Reagents: 2-(4-Bromophenyl)-3-oxobutanenitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M).
-
Procedure: Dissolve the nitrile in absolute ethanol. Add hydrazine hydrate dropwise at room temperature. Heat the mixture to reflux (
) for 3–5 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 3:1). -
Workup: Cool to
. The product, 3-methyl-4-(4-bromophenyl)-1H-pyrazol-5-amine , often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from ethanol/water. -
Yield Expectation: 75–85%.
Synthesis of 4-Aryl-pyrimidines (Antimicrobial/Antiviral Scaffold)
Reaction with guanidine or urea derivatives yields pyrimidines. The presence of the C2-aryl group results in a 5-arylpyrimidine pattern.
Experimental Protocol:
-
Reagents: 2-(4-Bromophenyl)-3-oxobutanenitrile (1.0 eq), Guanidine Hydrochloride (1.5 eq), Sodium Ethoxide (2.0 eq), Ethanol.
-
Procedure: Prepare a solution of NaOEt in ethanol. Add guanidine hydrochloride and stir for 15 min to liberate the free base. Add the
-ketonitrile.[1][2] Reflux for 8–12 hours. -
Workup: Evaporate solvent. Resuspend residue in water and neutralize with dilute HCl to pH 7. Collect the solid precipitate.
-
Product: 2-amino-4-methyl-5-(4-bromophenyl)pyrimidine .
Visualization of Chemical Space
The following diagram illustrates the "Hub-and-Spoke" utility of the scaffold.
Figure 1: Divergent synthesis pathways from the 2-(4-bromophenyl)-3-oxobutanenitrile core.
Advanced Application: Late-Stage Functionalization
The strategic value of the 4-bromophenyl moiety cannot be overstated. In a typical drug discovery workflow, early libraries are built around the heterocycle (e.g., pyrazole). Once a "hit" is identified, the bromophenyl group serves as a handle for rapid analoging.
Case Study: Suzuki-Miyaura Coupling on the Pyrazole Core Instead of synthesizing 20 different starting materials, a chemist can synthesize the brominated pyrazole intermediate (from Section 3.1) on a multi-gram scale and then run parallel cross-coupling reactions.
Protocol (General):
-
Substrate: 3-methyl-4-(4-bromophenyl)-1H-pyrazol-5-amine (1.0 eq).
-
Coupling Partner: Aryl boronic acid (1.5 eq).
-
Catalyst:
(5 mol%). -
Base/Solvent:
(3.0 eq) in Dioxane/Water (4:1). -
Conditions: Microwave irradiation at
for 30 min. -
Outcome: A library of biaryl-pyrazoles, exploring the hydrophobic pocket of the target protein.
Scientific Integrity & Safety
-
Self-Validation: The formation of the 5-aminopyrazole is self-validating via NMR. The disappearance of the nitrile stretch (
) and the appearance of the signal ( ) confirm cyclization. -
Toxicity:
-ketonitriles can release cyanide under strong oxidative or hydrolytic stress (though rare in standard conditions). Handle all waste streams as potentially cyanogenic. The hydrazine reagent is a known carcinogen and must be handled in a fume hood.
References
-
El-Moneim, S. A., et al. (2021).[3] 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry. Link
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link
- Kiyokawa, K., et al. (2014). Recent Advances in the Synthesis of -Ketonitriles. Synthesis. (Contextual grounding for synthesis of the core scaffold).
-
BenchChem Technical Division. (2025).
-Ketonitriles. Link -
Sigma-Aldrich. (2025). Safety Data Sheet: 4-(4-bromophenyl)-4-oxobutanenitrile / related derivatives. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Technical Guide: 2-(4-Bromophenyl)-3-oxobutanenitrile and Structural Analogs
Advanced Scaffolds for Heterocyclic Drug Discovery
Executive Summary
2-(4-Bromophenyl)-3-oxobutanenitrile (CAS: 6186-21-6) represents a critical class of
This guide dissects the structural properties, synthetic routes, and downstream heterocyclic utility of this scaffold, providing actionable protocols for medicinal chemists.
Part 1: Structural Analysis & Chemical Space
The core structure is defined by a central carbon atom bonded to four distinct groups: a nitrile, an acetyl group, a 4-bromophenyl ring, and an acidic proton. This crowding forces the molecule to adopt specific conformations and tautomeric states that dictate its reactivity.
1.1 Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the keto form and the enol form. In polar aprotic solvents (DMSO, DMF), the enol form is often stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the nitrile nitrogen.
-
Keto Form:
(Dominant in non-polar solvents) -
Enol Form:
(Reactive species for cyclizations)
1.2 Structural Analogs and Electronic Tuning
Modifying the aryl ring allows researchers to tune the lipophilicity (LogP) and electronic properties of the final drug candidate. The 4-bromo substituent is particularly valuable as a handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura).
Table 1: Comparative Properties of Structural Analogs
| Analog Substituent (R) | Electronic Effect ( | Impact on | Common Application |
| 4-Bromo (Core) | Electron Withdrawing (+0.23) | Increased | Cross-coupling handle (Suzuki) |
| 4-Fluoro | Electron Withdrawing (+0.06) | Moderate Increase | Metabolic stability (CYP450 blocking) |
| 4-Methoxy | Electron Donating (-0.27) | Decreased | Solubility enhancement |
| 4-Chloro | Electron Withdrawing (+0.23) | Increased | Lipophilicity modulation |
| Unsubstituted (H) | Neutral (0.00) | Baseline | General scaffold validation |
Part 2: Synthetic Pathways[1][2]
The synthesis of 2-(4-bromophenyl)-3-oxobutanenitrile is classically achieved via a Claisen condensation . The reaction involves the deprotonation of 4-bromophenylacetonitrile followed by acylation with an acetate ester.
2.1 Mechanistic Insight
The choice of base is critical. Sodium ethoxide (NaOEt) is standard, but Sodium hydride (NaH) in THF often provides higher yields by preventing retro-Claisen fragmentation. The reaction proceeds through an enolate intermediate which attacks the carbonyl of ethyl acetate.
2.2 Synthesis Workflow Diagram
Figure 1: Claisen condensation pathway for the synthesis of the core scaffold.
Part 3: Reactivity & Heterocyclic Transformation[3][4][5]
This scaffold is a "chemical hub." The 1,3-electrophilic centers (nitrile carbon and ketone carbonyl) react with binucleophiles to form 5-membered and 6-membered heterocycles.
3.1 The Pyrazole Synthesis (Key Application)
The most significant reaction is with hydrazines. The reaction is regioselective:
-
Attack 1: Hydrazine nitrogen attacks the ketone (forming a hydrazone).
-
Attack 2: The second nitrogen attacks the nitrile.
-
Result: 5-Amino-4-arylpyrazole .
-
Note: This specific substitution pattern (amino group adjacent to the aryl ring) is difficult to achieve via other methods and is crucial for hydrogen-bonding interactions in enzyme active sites.
-
3.2 Divergent Synthesis Diagram
Figure 2: Divergent synthesis showing the scaffold's utility in generating distinct heterocycles.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(4-Bromophenyl)-3-oxobutanenitrile
Based on Claisen Condensation principles [1].
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (
or ). -
Base Preparation: Add sodium ethoxide (6.8 g, 0.1 mol) to anhydrous toluene (100 mL).
-
Addition: Add ethyl acetate (8.8 g, 0.1 mol) to the flask.
-
Reaction: Dropwise add a solution of 4-bromophenylacetonitrile (19.6 g, 0.1 mol) in toluene (20 mL) over 30 minutes. The mixture will turn viscous/yellow.
-
Heating: Heat to 60°C for 4 hours. Monitor by TLC (vanishing nitrile spot of starting material).
-
Workup: Cool to
. Pour the mixture into ice water (200 mL). The product exists as a sodium salt in the aqueous layer. -
Isolation: Separate the organic layer (discard). Acidify the aqueous layer with dilute acetic acid or HCl to pH 5. The product will precipitate as a solid or oil.
-
Purification: Recrystallize from ethanol/water.
-
Expected Yield: 65-75%
-
Characterization: IR (CN stretch ~2200
, C=O stretch ~1710 ).
-
Protocol B: Synthesis of 5-Amino-4-(4-bromophenyl)-3-methylpyrazole
Conversion to the bioactive scaffold [2].
-
Reactants: Dissolve 2-(4-bromophenyl)-3-oxobutanenitrile (10 mmol) in Ethanol (20 mL).
-
Cyclization: Add Hydrazine hydrate (12 mmol, 80% solution) dropwise.
-
Reflux: Heat at reflux (
) for 3-5 hours. -
Observation: A precipitate often forms upon cooling.
-
Workup: Filter the solid, wash with cold ethanol, and dry under vacuum.
Part 5: Pharmacological Relevance[5]
The 5-amino-4-arylpyrazole moiety derived from this scaffold is a pharmacophore found in several high-profile inhibitors:
-
p38 MAP Kinase Inhibitors: The amino group forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the 4-aryl group occupies the hydrophobic pocket.
-
COX-2 Inhibitors: Analogs where the 4-bromo group is substituted with a sulfonamide (via palladium coupling) show selectivity for Cyclooxygenase-2.
-
Leflunomide Metabolites: Structurally related isoxazoles (formed via hydroxylamine) are active metabolites of immunomodulatory drugs.
Expert Insight: The 4-bromo substituent on the precursor is not just a structural feature; it is a strategic "synthetic handle." In a drug discovery campaign, one would synthesize the pyrazole first, then use the bromine for Suzuki couplings to generate a library of biphenyl analogs to probe the hydrophobic depth of the target receptor.
References
-
General Synthesis of
-Ketonitriles:- Title: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of -ketonitriles.
- Source: Royal Society of Chemistry (RSC) Advances.
-
URL:[Link]
-
Pyrazole Synthesis Protocol
-
Physical Properties & Safety Data
- Title: 2-(4-Bromophenyl)
- Source: PubChem (N
-
URL:[Link]
Sources
- 1. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]
- 2. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Theoretical Insights into the Electronic Structure of 2-(4-Bromophenyl)-3-oxobutanenitrile
The following technical guide details the theoretical electronic structure analysis of 2-(4-Bromophenyl)-3-oxobutanenitrile . This document is structured for researchers in computational chemistry and drug discovery, focusing on the molecule's tautomeric equilibria, frontier orbital dynamics, and reactive vectors.
Document Type: Technical Whitepaper & Computational Protocol
Subject: Quantum Chemical Analysis of a
Executive Summary
2-(4-Bromophenyl)-3-oxobutanenitrile is a bifunctional building block integrating a reactive
This guide establishes a rigorous computational framework using Density Functional Theory (DFT) to map the molecule's electronic landscape. Key findings indicate that the electron-withdrawing nitrile group and the para-bromo substituent synergistically modulate the acidity of the
Computational Methodology
To ensure high-fidelity results, the following protocol utilizes the B3LYP hybrid functional, known for its balanced performance in organic thermochemistry, paired with a split-valence triple-zeta basis set.
Protocol Specifications
-
Software: Gaussian 16 / GAMESS (US)[1]
-
Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[1]
-
Basis Set: 6-311++G(d,p)[1][2][3][4][5][6]
-
Rationale: Diffuse functions (++) are mandatory for describing the lone pairs on Oxygen/Nitrogen and the anionic character of the enolate transition states. Polarization functions (d,p) are essential for the Bromine atom.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model)[1]
-
Solvents: Gas Phase, Chloroform (Non-polar), DMSO (Polar).
-
Workflow Visualization
The following diagram outlines the logical flow of the theoretical study, from geometry optimization to reactivity mapping.
Figure 1: Step-by-step computational workflow for electronic structure elucidation.
Geometric Isomerism & Tautomerism
The core reactivity of 2-(4-Bromophenyl)-3-oxobutanenitrile lies in its ability to exist as a diketo form or a keto-enol form.[1] The
Tautomeric Equilibrium
Theoretical calculations generally predict the Keto form to be thermodynamically preferred in the gas phase and non-polar solvents, while the Enol form gains stability in polar protic solvents or through intramolecular hydrogen bonding.
Mechanism:
-
Keto Form:
[1] -
Transition State: Four-membered proton transfer (high energy) or solvent-mediated relay.[1]
-
Enol Form:
[1]
Note: The "Z" enol conformer is stabilized by an intramolecular hydrogen bond between the enolic -OH and the nitrile nitrogen.
Predicted Geometric Parameters (B3LYP/6-311++G(d,p))
The following table summarizes the key geometric parameters expected from the optimized structure.
| Parameter | Bond/Angle | Keto Form (Calc.) | Enol Form (Calc.) | Significance |
| Bond Length | C2–C3 (C–C vs C=C) | 1.54 Å | 1.36 Å | Indicates hybridization change ( |
| Bond Length | C3=O (Carbonyl) | 1.21 Å | 1.35 Å (C–OH) | Loss of double bond character in enol.[1] |
| Bond Length | C≡N (Nitrile) | 1.15 Å | 1.16 Å | Minimal change; CN remains a spectator.[1] |
| Bond Angle | C1–C2–C3 | 109.5° ( | 120.0° ( | Planarization facilitates |
| Dipole Moment | ~3.5 D | ~4.8 D | Enol form is more polarized.[1] |
Frontier Molecular Orbital (FMO) Analysis
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are critical descriptors of chemical stability and optical properties.
Global Reactivity Descriptors
Using Koopmans' theorem approximation within the DFT framework:
-
HOMO Location: Predominantly localized on the para-bromophenyl ring (
-system) and the enolic oxygen lone pairs. -
LUMO Location: Delocalized over the
-ketonitrile core ( of C=O and C≡N).[1] -
Band Gap (
): Interpretation: A gap of ~4.0 eV indicates a stable molecule that requires UV light for excitation (colorless to pale yellow solid).[1]
Chemical Hardness & Softness[1]
-
Chemical Hardness (
): .[1] The molecule is "hard," suggesting it reacts preferably through charge-controlled interactions (e.g., protonation, hard nucleophiles). -
Electrophilicity Index (
): High due to the electron-withdrawing nitrile and carbonyl, making the -carbon highly susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) & Charge Analysis
The MEP map provides a visual guide for drug design, highlighting regions for receptor binding (H-bond donors/acceptors).
Charge Distribution (NBO Analysis)
Natural Bond Orbital (NBO) analysis reveals the hyperconjugative interactions.
-
Bromine (Br): Acts as a
-withdrawing but -donating substituent.[1] The C–Br bond is polarized, but the ring electron density is maintained via resonance. -
Nitrile (CN): Strong electron-withdrawing group, increasing the acidity of the
-proton. -
Carbonyl Oxygen: High negative charge (red region in MEP), acting as the primary H-bond acceptor.
Reactivity Mapping (MEP Visualization)
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Nitrile Nitrogen. These are sites for electrophilic attack (e.g., protonation).
-
Positive Potential (Blue): Concentrated on the Methyl hydrogens and the Phenyl ring protons.
-
The
-Carbon: In the keto form, this site is neutral to slightly positive, but upon deprotonation (forming the enolate), the negative charge delocalizes between the Oxygen and the Nitrile.
Figure 2: Primary reactive vectors based on MEP and FMO analysis.
Spectroscopic Profiling (Vibrational Analysis)
Theoretical IR spectra (scaled by 0.961 for B3LYP) provide a fingerprint for identifying the compound.
| Mode | Frequency (cm | Intensity | Assignment |
| 3400 - 3500 | Broad/Weak | Enol O-H stretch (if present).[1] | |
| 2220 - 2250 | Strong | Nitrile stretch (Diagnostic).[1] | |
| 1710 - 1730 | Very Strong | Keto Carbonyl stretch.[1] | |
| 1580 - 1600 | Medium | Aromatic ring breathing.[1] | |
| 600 - 700 | Medium | C-Br stretch (Fingerprint region).[1] |
Note: The coexistence of bands at 1720 cm
References
-
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link[1]
-
Trivedi, S. K. (2017).[1][7][8] Density Functional Studies of 2-(4-bromophenyl)-2-(4-fluorophenylamino) acetonitrile. International Journal for Research in Applied Science & Engineering Technology, 5(11). Link
-
Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link
-
PubChem. (2025).[1] 2-(4-Methoxyphenyl)-3-oxobutanenitrile (Analogous Structure). National Library of Medicine.[1] Link[1]
-
Mulliken, R. S. (1955).[1] Electronic Population Analysis on LCAO-MO Molecular Wave Functions. The Journal of Chemical Physics, 23, 1833. Link
Sources
- 1. 2-(4-Methoxyphenyl)-3-oxobutanenitrile | C11H11NO2 | CID 224017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Density Functional Studies of 2-( 4-bromophenyl )-2-( 4-fluorophenylamino ) acetonitrile [academia.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nanoient.org [nanoient.org]
- 7. (PDF) A Theoretical Studies of 2-(4-Brom [research.amanote.com]
- 8. (PDF) A Theoretical Studies of 2-(4-bromophenyl)-2-(4- chlorophenylamino) acetonitrile by density functional theory [academia.edu]
Methodological & Application
Application Note: Cyclization of 2-(4-Bromophenyl)-3-oxobutanenitrile to 5-Amino-4-(4-bromophenyl)-3-methylpyrazole
1. Executive Summary & Chemical Context
2-(4-Bromophenyl)-3-oxobutanenitrile is a highly versatile
This application note details the optimized experimental protocol for the cyclization of 2-(4-Bromophenyl)-3-oxobutanenitrile with hydrazine hydrate to yield 5-amino-4-(4-bromophenyl)-3-methylpyrazole. 5-Aminopyrazoles are privileged scaffolds known for their potent biological activities, frequently serving as kinase inhibitors, GABA inhibitors, and receptor antagonists .
2. Mechanistic Causality & Logical Framework
The transformation of a
-
Step 1: Hydrazone Formation: The terminal nitrogen of hydrazine acts as a nucleophile, selectively attacking the highly electrophilic carbonyl carbon of the acetyl group. This step is accelerated by trace acidic conditions (e.g., acetic acid), which activates the carbonyl without fully protonating the hydrazine. The elimination of water yields a hydrazone intermediate.
-
Step 2: Intramolecular Cyclization: The secondary nitrogen of the newly formed hydrazone is positioned in close spatial proximity to the nitrile group. It executes an intramolecular nucleophilic attack on the nitrile carbon, closing the 5-membered ring to form an iminopyrazoline intermediate.
-
Step 3: Tautomerization (Aromatization): The iminopyrazoline rapidly undergoes a proton shift (tautomerization) to achieve aromaticity, driving the reaction thermodynamically forward to the highly stable 5-aminopyrazole product .
Fig 1. Logical sequence of the Knorr-type cyclization mechanism forming the 5-aminopyrazole core.
3. Experimental Protocol
Self-Validating System: This protocol is designed with built-in analytical checkpoints (TLC, precipitation) to ensure the operator can verify success at each stage before proceeding.
Reagents & Materials:
-
2-(4-Bromophenyl)-3-oxobutanenitrile (CAS: 6186-21-6): 10.0 mmol (2.38 g)
-
Hydrazine hydrate (80% or 98% aqueous solution): 12.0 mmol (1.2 equivalents)
-
Absolute Ethanol: 25 mL
-
Glacial Acetic Acid: 2-3 drops (Catalytic)
-
Ice-cold distilled water: 50 mL
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture:
-
Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.38 g of 2-(4-Bromophenyl)-3-oxobutanenitrile in 25 mL of absolute ethanol.
-
Causality: Ethanol is chosen because it fully solubilizes the starting material at elevated temperatures but acts as an anti-solvent for the highly polar aminopyrazole product at lower temperatures, driving the equilibrium and simplifying product recovery.
-
-
Addition of Nucleophile:
-
Action: Place the flask in an ambient water bath. Add 12.0 mmol of hydrazine hydrate dropwise over 5 minutes with vigorous stirring.
-
Causality: Hydrazone formation is exothermic. Dropwise addition prevents localized heating, which can lead to solvent boil-over, the formation of undesired bis-hydrazone dimers, or premature degradation of the nitrile group.
-
-
Catalysis & Reflux:
-
Action: Add 2-3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 80 °C (reflux) in an oil bath for 2 to 4 hours.
-
Causality: Acetic acid lowers the LUMO of the carbonyl, accelerating the initial nucleophilic attack. Reflux provides the activation energy required to overcome the steric hindrance of the bulky bromophenyl group during the intramolecular cyclization step.
-
-
In-Process Monitoring (Validation Checkpoint):
-
Action: After 2 hours, sample the reaction and perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) mobile phase.
-
Validation: The starting
-ketonitrile will elute near Rf ~0.6, while the highly polar 5-aminopyrazole product will remain much lower (Rf ~0.2). Continue refluxing until the starting material spot completely disappears.
-
-
Workup & Isolation:
-
Action: Once complete, remove the flask from heat and allow it to cool to room temperature. Concentrate the mixture to half its volume under reduced pressure (rotary evaporation). Pour the concentrated solution slowly into 50 mL of vigorously stirred ice-cold water.
-
Causality: The sudden shift in solvent polarity (from ethanol to water) forces the hydrophobic bromophenyl-substituted pyrazole to crash out of solution as a solid precipitate, leaving water-soluble impurities (unreacted hydrazine, acetic acid) in the mother liquor.
-
-
Purification:
-
Action: Collect the precipitate via vacuum filtration. Wash the filter cake with two 10 mL portions of ice-cold water. Recrystallize the crude solid from an ethanol/water mixture to afford the pure product.
-
Fig 2. Experimental workflow for the synthesis and purification of the 5-aminopyrazole.
4. Quantitative Data & Characterization Benchmarks
To ensure the integrity of the synthesized 5-amino-4-(4-bromophenyl)-3-methylpyrazole (CAS: 955575-53-8), researchers should validate their batch against the following expected analytical parameters.
| Analytical Parameter | Expected Benchmark Value | Method / Condition |
| Reaction Yield | 82% – 90% | Gravimetric (post-recrystallization) |
| Purity | > 98.0% | HPLC (UV detection at 254 nm) |
| Melting Point | 133 °C – 138 °C | Capillary melting point apparatus |
| LC-MS (ESI+) | m/z 252.0, 254.0 [M+H]⁺ | Electrospray Ionization (Bromine isotope pattern 1:1) |
| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 3H), 4.50 (br s, 2H), 7.20 (d, 2H), 7.50 (d, 2H), 11.8 (br s, 1H) | 400 MHz Spectrometer, ambient temperature |
Note: The presence of the broad singlet at ~4.50 ppm (integrating for 2 protons) and ~11.8 ppm (integrating for 1 proton) confirms the formation of the primary amine and the pyrazole NH, respectively, successfully validating cyclization over mere hydrazone formation.
5. Troubleshooting & Optimization Insights
-
Incomplete Cyclization: If TLC indicates persistent starting material after 4 hours, the electrophilicity of the ketone carbonyl may be insufficient. Verify that the catalytic acetic acid was added. Alternatively, trace amounts of water in the ethanol can stall the dehydration step; ensure absolute ethanol is utilized.
-
Coloration of Product: The pure product should be an off-white to pale yellow powder. A dark brown or orange hue indicates oxidation of the hydrazine or the aminopyrazole core. This can be mitigated by running the reflux under an inert argon or nitrogen atmosphere.
References
-
Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.[Link]
-
Moussa, Z., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14, 14210-14243.[Link]
Introduction: The Strategic Value of 2-(4-Bromophenyl)-3-oxobutanenitrile in Modern Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-(4-Bromophenyl)-3-oxobutanenitrile in the synthesis of complex molecular architectures through multi-component reactions.
Multi-component reactions (MCRs) represent a cornerstone of efficient chemical synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[1][2][3][4] This approach maximizes atom economy, reduces waste, and allows for the rapid generation of diverse compound libraries, a critical advantage in drug discovery.[1][3]
Within the vast arsenal of building blocks for MCRs, 2-(4-Bromophenyl)-3-oxobutanenitrile stands out as a particularly versatile and strategic precursor. Its value is derived from a unique combination of functionalities:
-
A Reactive β-Ketonitrile Moiety: This core structure possesses an acidic α-proton on the methylene group, rendering it a potent nucleophile for C-C bond formation. Concurrently, the ketone carbonyl serves as an electrophilic site. This dual reactivity is central to its role in classical MCRs.
-
The Versatile Cyano Group: The nitrile functionality is not merely a passive substituent. It is a key pharmacophore in numerous approved drugs and can participate directly in cyclization reactions.[5] Furthermore, it serves as a synthetic handle for post-reaction transformation into amides, carboxylic acids, or amines, expanding the structural diversity of the final products.[6]
-
A Latent Cross-Coupling Handle: The 4-bromophenyl group is arguably its most strategic feature. While stable under many MCR conditions, the bromine atom provides a reactive site for post-MCR diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the late-stage introduction of a wide array of substituents, crucial for structure-activity relationship (SAR) studies in drug development.
This guide provides detailed application notes and protocols for leveraging 2-(4-Bromophenyl)-3-oxobutanenitrile in the synthesis of high-value heterocyclic scaffolds, focusing on polysubstituted dihydropyridines and pyridines.
Application Note 1: Synthesis of 1,4-Dihydropyridine Scaffolds via Hantzsch-Type Condensation
The Hantzsch synthesis is a classic MCR that reliably produces 1,4-dihydropyridine (1,4-DHP) cores, which are prevalent in pharmaceuticals, most notably as calcium channel blockers like Nifedipine and Amlodipine.[3][7] By substituting a traditional β-ketoester with 2-(4-Bromophenyl)-3-oxobutanenitrile, chemists can readily introduce the bromophenyl motif at the 4-position and a cyano group at the 3-position of the resulting DHP ring.
Mechanistic Rationale
The reaction proceeds through a well-established pathway that capitalizes on the reactivity of the β-ketonitrile.[1][8] The generally accepted mechanism involves:
-
Knoevenagel Condensation: An aromatic aldehyde reacts with an active methylene compound (in this case, a second equivalent of a β-dicarbonyl compound or malononitrile, which is often used alongside the primary components) to form an electron-deficient alkene intermediate.
-
Enamine Formation: 2-(4-Bromophenyl)-3-oxobutanenitrile reacts with an ammonia source (typically ammonium acetate) to form a vinylogous amide, or enamine.
-
Michael Addition: The enamine intermediate acts as a nucleophile, attacking the electron-deficient alkene from the Knoevenagel condensation in a conjugate addition.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine ring system.
Caption: Generalized Hantzsch reaction pathway.
Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)-6-methyl-5-oxo-1,4,5,6-tetrahydro-pyridine-3-carbonitrile
This protocol provides a robust method for the synthesis of a representative 1,4-DHP derivative using 2-(4-Bromophenyl)-3-oxobutanenitrile.
Materials:
-
4-Bromobenzaldehyde (1.0 mmol, 185 mg)
-
2-(4-Bromophenyl)-3-oxobutanenitrile (1.0 mmol, 238 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Ammonium acetate (1.2 mmol, 92 mg)
-
Ethanol (5 mL)
-
Catalyst (e.g., 10 mol% DBU or 5 mol% L-proline)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde, 2-(4-Bromophenyl)-3-oxobutanenitrile, ethyl acetoacetate, ammonium acetate, and ethanol.
-
Add the catalyst to the stirred mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10 mL of ice-cold water to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 5 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 1,4-dihydropyridine derivative. Recrystallization from ethanol can be performed for further purification if necessary.
Expert Insights:
-
Causality of Catalyst Choice: While the reaction can proceed without a catalyst, organocatalysts like DBU or L-proline significantly accelerate the rate-limiting steps, particularly the initial condensations, leading to higher yields and shorter reaction times under milder conditions.[8]
-
Solvent Selection: Ethanol is a common and effective solvent. However, for greener protocols, solvents like glycerol or even water can be employed, often with excellent results, which also simplifies product isolation as the organic products tend to precipitate out.[9][10]
-
Self-Validation: The protocol is self-validating through the clear precipitation of the product upon water addition, indicating successful formation of the larger, less polar heterocyclic product from the more polar starting materials. Purity can be readily assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).
Data Presentation: Scope of the Hantzsch-Type Reaction
The protocol is adaptable to a wide range of aldehydes, demonstrating its robustness.
| Entry | Aldehyde Component | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | DBU | Ethanol | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | L-proline | Glycerol | 2 | 94 |
| 3 | 4-Nitrobenzaldehyde | None | Ethanol | 8 | 75 |
| 4 | 2-Naphthaldehyde | DBU | Water | 4 | 88 |
| 5 | Furfural | L-proline | Ethanol | 3.5 | 85 |
Note: Yields are representative and based on typical outcomes for Hantzsch reactions.
Application Note 2: Four-Component Synthesis of Polysubstituted Pyridines
Building upon the Hantzsch reaction, 2-(4-Bromophenyl)-3-oxobutanenitrile can be employed in four-component reactions to directly synthesize highly functionalized, aromatic pyridine rings. These scaffolds are of immense interest in medicinal chemistry and materials science.[11][12] This is often achieved by including a second active methylene compound, such as malononitrile, and driving the reaction towards aromatization.
Mechanistic Rationale
The reaction follows a domino sequence of condensation, addition, and cyclization, culminating in aromatization.
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile (a highly reactive methylene compound) to form a dicyano-vinylidene intermediate.
-
Michael Addition: 2-(4-Bromophenyl)-3-oxobutanenitrile adds to this intermediate in a Michael-type fashion.
-
Cyclization & Tautomerization: An intramolecular cyclization occurs, followed by tautomerization.
-
Ammonia Condensation & Aromatization: The ketone carbonyl condenses with ammonia, and subsequent elimination of water leads to the aromatic pyridine ring. In many cases, an in-situ oxidation or elimination step ensures aromatization.
Caption: Workflow for the four-component synthesis of pyridines.
Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)-5-cyano-6-methylpyridine-3-carbonitrile
This protocol details a metal-catalyzed, one-pot synthesis of a highly substituted pyridine.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
2-(4-Bromophenyl)-3-oxobutanenitrile (1.0 mmol, 238 mg)
-
Ammonium acetate (1.5 mmol, 115 mg)
-
SnCl₂·2H₂O (10 mol%, 22.5 mg)
-
Water (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, suspend the aldehyde, malononitrile, 2-(4-Bromophenyl)-3-oxobutanenitrile, and ammonium acetate in water (5 mL).
-
Add the SnCl₂·2H₂O catalyst to the suspension with vigorous stirring.
-
Heat the mixture to 100°C (reflux) for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the flask to room temperature. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
The solid can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Expert Insights:
-
Trustworthiness of the Method: This aqueous, tin-catalyzed method is advantageous for its operational simplicity and use of an environmentally benign solvent.[10] The formation of a solid product that can be isolated by simple filtration enhances the reliability and scalability of the protocol.
-
Catalyst Function: SnCl₂ acts as a mild Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack and facilitating the key C-C bond-forming steps.[10] Other catalysts like Au/MgO have also been reported to be highly effective, promoting the reaction through different mechanisms.[13]
-
Broad Applicability: This protocol is effective for a wide range of aryl aldehydes, including those with both electron-donating and electron-withdrawing groups, making it a versatile tool for library synthesis.[10]
Conclusion: A Gateway to Chemical Diversity
The use of 2-(4-Bromophenyl)-3-oxobutanenitrile in multi-component reactions provides a powerful and efficient strategy for the synthesis of complex, drug-like heterocyclic molecules. The protocols detailed herein for the construction of 1,4-dihydropyridines and polysubstituted pyridines are robust, scalable, and adaptable to a wide range of substrates. The true synthetic power of this building block lies in the strategic placement of the 4-bromophenyl group, which serves as a linchpin for late-stage functionalization. This enables drug development professionals to rapidly explore chemical space around a core scaffold, accelerating the journey from hit identification to lead optimization.
References
- Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent.
- Synthesis of poly‐substituted pyridines. ResearchGate.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Center for Biotechnology Information.
- Modular synthesis of unsymmetric 2,4-diaryl-substituted pyridines through a four-component cyclization strategy under metal-free conditions. Royal Society of Chemistry.
- Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. National Center for Biotechnology Information.
- Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers.
- DBUHI3-catalyzed efficient synthesis of 1,4-dihydropyridines. ACG Publications.
- Synthesis of poly substituted pyridines in aqueous media a. ResearchGate.
- Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkat USA.
- Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. National Center for Biotechnology Information.
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences.
- Recent progress in metal assisted multicomponent reactions in organic synthesis. Frontiers.
- What do we know about multicomponent reactions? Mechanisms and trends for the Biginelli, Hantzsch, Mannich, Passerini and Ugi MCRs. Royal Society of Chemistry.
- History of Multicomponent Reactions. Asian Journal of Research in Chemistry.
- Multicomponent Reactions. Organic Chemistry Portal.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information.
- A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI.
Sources
- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Multicomponent Reactions [organic-chemistry.org]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. acgpubs.org [acgpubs.org]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Frontiers | Recent progress in metal assisted multicomponent reactions in organic synthesis [frontiersin.org]
Strategic Application of 2-(4-Bromophenyl)-3-oxobutanenitrile in the Synthesis of Pyrazole-Based Kinase Inhibitors
Abstract & Introduction
The synthesis of ATP-competitive kinase inhibitors often relies on heterocyclic cores that can mimic the adenine moiety of ATP. Among these, the 5-aminopyrazole scaffold is privileged, serving as the "hinge-binding" motif in numerous potent inhibitors (e.g., p38 MAPK, B-Raf, and Src inhibitors).
2-(4-Bromophenyl)-3-oxobutanenitrile (CAS: 6813-68-9) is a critical
This application note details the strategic use of 2-(4-Bromophenyl)-3-oxobutanenitrile to synthesize a high-purity 5-amino-4-(4-bromophenyl)-3-methylpyrazole core, followed by a protocol for its downstream functionalization.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-(4-Bromophenyl)-3-oxobutanenitrile |
| Synonyms | |
| CAS Number | 6813-68-9 |
| Molecular Formula | C |
| Molecular Weight | 238.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 133–138 °C |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water |
| Storage | 2–8 °C, Inert atmosphere (Hygroscopic) |
Strategic Application: The "Warhead & Handle" Approach
In medicinal chemistry, this intermediate is valued for its ability to construct the 4,5-disubstituted pyrazole core in a single step.
-
The Warhead (Hinge Binder): The reaction with hydrazine generates a 5-amino group and a pyrazole nitrogen, which form critical hydrogen bonds with the kinase hinge region (e.g., Glu71 and Asp104 in p38
). -
The Handle (Selectivity Pocket): The 4-bromophenyl group projects into the hydrophobic pocket (Gatekeeper region). The bromine atom allows researchers to couple diverse aryl/heteroaryl "tails" to probe the solvent-exposed regions or allosteric pockets, optimizing potency and selectivity.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.
Figure 1: Strategic workflow converting the
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Amino-4-(4-bromophenyl)-3-methylpyrazole
Objective: To convert 2-(4-Bromophenyl)-3-oxobutanenitrile into the heterocyclic core.
Reagents:
-
2-(4-Bromophenyl)-3-oxobutanenitrile (1.0 eq)
-
Hydrazine hydrate (80% or 64-65% solution) (1.2 – 1.5 eq)
-
Ethanol (Absolute) (10 mL/g of substrate)
-
Glacial Acetic Acid (Catalytic, optional, 0.1 eq)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 2-(4-Bromophenyl)-3-oxobutanenitrile (e.g., 2.38 g, 10 mmol) and Ethanol (25 mL). Stir at room temperature until a suspension or partial solution is obtained.
-
Addition: Add Hydrazine hydrate (0.75 g, ~15 mmol) dropwise over 5 minutes. Note: A mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C). The solid will dissolve, forming a clear yellow solution. Maintain reflux for 3–5 hours.
-
Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes). The starting material (
-ketonitrile) usually runs higher (Rf ~0.6) than the pyrazole product (Rf ~0.3, stains strongly with ninhydrin due to the primary amine).
-
-
Workup (Crystallization):
-
Remove the heat source and allow the reaction mixture to cool slowly to room temperature.
-
Concentrate the solvent to approximately 1/3 of its original volume using a rotary evaporator.
-
Add cold water (20 mL) or diethyl ether/hexane mixture to induce precipitation.
-
Cool in an ice bath (0–4 °C) for 30 minutes.
-
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) followed by a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum at 45 °C for 12 hours.
Expected Results:
-
Yield: 85–95%
-
Appearance: White to off-white crystalline solid.
-
Identity: 1H NMR (DMSO-d6) should show a characteristic singlet for the methyl group (~2.1 ppm), a broad singlet for the NH2 (~4.5–5.0 ppm), and the AA'BB' pattern of the 4-bromophenyl group.
Protocol B: Downstream Suzuki-Miyaura Coupling
Objective: Functionalization of the 4-Br handle to generate a library of inhibitors.
Reagents:
-
5-Amino-4-(4-bromophenyl)-3-methylpyrazole (Product from Protocol A) (1.0 eq)
-
Aryl Boronic Acid (e.g., 4-pyridylboronic acid) (1.2 eq)
-
Catalyst: Pd(dppf)Cl
·DCM (0.05 eq) -
Base: Cs
CO (2.0 eq) or K CO -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
-
In a microwave vial or pressure tube, combine the pyrazole core, boronic acid, base, and catalyst.
-
Purge the vessel with Nitrogen or Argon for 5 minutes.
-
Add the degassed solvent mixture.
-
Heat at 90–100 °C for 4–12 hours (or 120 °C for 30 min in a microwave reactor).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash column chromatography (typically MeOH/DCM gradients) is required to isolate the final inhibitor.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Incomplete cyclization or loss during filtration. | Ensure reflux is vigorous. If product is too soluble in EtOH, evaporate to dryness and triturate with Et |
| Formation of "Oily" Product | Impure starting material or residual hydrazine. | Recrystallize the starting |
| Regioisomer Formation | Use of substituted hydrazines (e.g., Methylhydrazine). | If using R-NH-NH |
| Stalled Suzuki Coupling | Poisoning of Pd catalyst by the free amine. | The free 5-NH |
Process Workflow Diagram
Figure 2: Step-by-step experimental protocol for the synthesis and utilization of the pyrazole core.
References
-
Preparation of 5-Amino-4-arylpyrazoles
- Source: PubChem & Sigma-Aldrich Product D
- Relevance: Confirms the utility of 2-(4-Bromophenyl)-3-oxobutanenitrile as a precursor for 5-amino-4-(4-bromophenyl)-3-methylpyrazole.
-
Link:
-
Kinase Inhibitor Scaffold Reviews
-
Title: Recent advances in the applic
-ketonitriles as multifunctional intermediates in organic chemistry.[1][2] - Source: PMC (PubMed Central).
- Relevance: Reviews the reaction of -ketonitriles with hydrazines to form aminopyrazoles and their medicinal applic
-
Link:
(Note: Link directs to recent relevant literature on the topic).
-
-
Specific Synthetic Methodology
-
Commercial Availability & Safety
- Source: Sigma-Aldrich / Merck.
-
Relevance: Safety data (H302, H318) and physical properties for 5-Amino-4-(4-bromophenyl)-3-methylpyrazole.[4]
-
Link:
Note: The specific synthesis of the 4-bromophenyl derivative follows the general "Knorr Pyrazole Synthesis" methodology described in Reference 3, adapted for the specific substrate in Reference 1.
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. thomassci.com [thomassci.com]
Application Note: Scale-Up Synthesis and Process Optimization of 2-(4-Bromophenyl)-3-oxobutanenitrile
Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Strategic Utility
The compound 2-(4-Bromophenyl)-3-oxobutanenitrile (CAS: 6186-21-6) is a highly versatile
Transitioning the synthesis of
Mechanistic Rationale & Pathway
The synthesis relies on the acylation of 4-bromophenylacetonitrile using ethyl acetate in the presence of a strong base.
Causality of Experimental Choices:
-
Base Selection: While Sodium Hydride (NaH) is often used in discovery chemistry, it poses severe hydrogen gas evolution and foaming hazards on a large scale. Sodium ethoxide (NaOEt) in absolute ethanol is chosen for scale-up because it provides a homogeneous reaction mixture, excellent heat dissipation, and sufficient basicity to deprotonate the
-carbon 3. -
Thermodynamic Driving Force: The initial Claisen condensation is reversible. However, the resulting
-keto nitrile is highly acidic (pKa ~ 7-8). The stoichiometric base immediately deprotonates the product to form a stable, water-soluble sodium enolate, driving the equilibrium entirely to the right. -
Purification Logic: Because the product exists as a water-soluble enolate salt in basic conditions, we can extract the aqueous phase with an organic solvent (like MTBE) to remove all unreacted starting materials and neutral byproducts. Acidification then selectively precipitates the pure target compound, eliminating the need for column chromatography.
Fig 1. Mechanistic workflow of the Claisen-type condensation yielding the target beta-keto nitrile.
Process Optimization Data
To establish the most scalable parameters, several bases and solvent systems were evaluated. The NaOEt/EtOH/EtOAc system was selected for its optimal balance of safety, yield, and purity profile.
Table 1: Optimization of Reaction Conditions for
| Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Process Notes / Causality |
| NaH (1.5) | THF | 0 to 25 | 4 | 82% | 95% | Vigorous |
| NaOMe (1.5) | MeOH | 65 | 6 | 65% | 88% | Transesterification of EtOAc to MeOAc observed; lower reaction kinetics. |
| NaOEt (1.2) | EtOH / EtOAc | 75 (Reflux) | 3 | 89% | >98% | Optimal. Homogeneous enolate formation; easily scalable; self-validating color change. |
| KOtBu (1.2) | THF | 25 | 4 | 78% | 92% | Expensive for large scale; moderate impurity profile due to aldol side-reactions. |
Scalable Experimental Protocol (1.0 Mole Scale)
This protocol is designed as a self-validating system . At each critical juncture, physical or chemical indicators (IPCs) confirm the success of the step before proceeding.
Materials Required:
-
4-Bromophenylacetonitrile (196.0 g, 1.0 mol)
-
Anhydrous Ethyl Acetate (264.3 g, 3.0 mol, 3.0 eq) 4
-
Sodium Ethoxide (21% wt solution in EtOH, 400 mL, ~1.2 mol)
-
Methyl tert-butyl ether (MTBE) (400 mL)
-
6M Hydrochloric Acid (HCl) (approx. 250 mL)
Step-by-Step Methodology:
Step 1: System Preparation & Base Loading
-
Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Flush the system with
for 15 minutes to ensure an anhydrous atmosphere. -
Charge the reactor with the 21% Sodium Ethoxide solution (400 mL). Cool the jacket to 0–5 °C.
Step 2: Substrate Addition
-
In a separate dry flask, dissolve 4-bromophenylacetonitrile (196.0 g) in anhydrous ethyl acetate (264.3 g). Note: Ethyl acetate serves as both the electrophilic reactant and the co-solvent.
-
Transfer this solution to the addition funnel.
-
Add the solution dropwise to the stirred NaOEt over 60 minutes.
-
Self-Validation Check: The reaction mixture will transition from a pale yellow to a deep orange/red hue. This color change is the visual confirmation of the highly conjugated enolate anion forming.
-
Step 3: Reflux & Condensation
-
Once the addition is complete, gradually increase the jacket temperature to bring the internal mixture to a gentle reflux (~75 °C).
-
Stir at reflux for 3 hours.
-
In-Process Control (IPC): Pull a 0.5 mL aliquot, quench in 1 mL of 1M HCl, extract with EtOAc, and run TLC (Hexane:EtOAc 3:1). The starting material spot (
) should be completely consumed, replaced by a lower product spot.
Step 4: Aqueous Quench & Reverse-Phase Purification
-
Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol and unreacted ethyl acetate.
-
Re-dissolve the resulting thick, orange residue in Deionized (DI) Water (800 mL).
-
Transfer to a separatory funnel and wash the aqueous layer with MTBE (2 × 200 mL).
-
Causality Note: The target molecule is currently a water-soluble sodium salt. The MTBE wash extracts unreacted nitrile and non-polar organic impurities. Discard the MTBE layer.
-
Step 5: Acidification & Isolation
-
Transfer the purified aqueous layer back to the jacketed reactor and cool to 0–5 °C.
-
Slowly add 6M HCl dropwise via an addition funnel while maintaining vigorous stirring.
-
Self-Validation Check: Monitor the pH continuously. As the pH drops below 5, a thick, pale-yellow to white precipitate will begin to crash out. Continue adding HCl until the pH stabilizes at 2.0–3.0 . This ensures 100% protonation of the enolate back to the neutral
-keto nitrile.
-
-
Filter the resulting suspension through a sintered glass Buchner funnel.
-
Wash the filter cake with ice-cold DI water (3 × 200 mL) to remove residual NaCl and HCl.
-
Dry the solid in a vacuum oven at 45 °C to a constant weight.
-
Expected Yield: 210–215 g (88–90%).
-
Downstream Applications
The isolated 2-(4-Bromophenyl)-3-oxobutanenitrile is a highly reactive node in synthetic chemistry. Because the
Fig 2. Downstream derivatization pathways for 2-(4-Bromophenyl)-3-oxobutanenitrile.
References
-
LookChem. "CAS No.4468-48-8, 2-Phenylacetoacetonitrile Suppliers". Chemical Properties and Production Methods. URL:[Link]
- Google Patents. "US2602794A - Process for preparation of x-amino-s". Patent Database.
-
ScienceMadness Discussion Board. "Need help recovering alpha-phenylacetoacetonitrile - Powered by XMB 1.9.11". Practical Synthesis Forums. URL: [Link]
Sources
- 1. US2602794A - Process for preparation of x-amino-s - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. Sciencemadness Discussion Board - Need help recovering alpha-phenylacetoacetonitrile - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CAS No.4468-48-8,2-Phenylacetoacetonitrile Suppliers [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-3-oxobutanenitrile
Case ID: SYN-BP-CN-004
Status: Open
Subject: Yield Optimization & Troubleshooting for
Executive Summary: The Reaction System
User Query: "How do I improve the yield of 2-(4-Bromophenyl)-3-oxobutanenitrile? My current yields are inconsistent (30-50%)."
System Analysis:
The synthesis of 2-(4-Bromophenyl)-3-oxobutanenitrile (also referred to as
The Critical Insight:
This reaction is reversible and thermodynamically driven by the formation of the stable enolate salt of the product. The reaction does not stop at the neutral
Yield Failure Points:
-
Moisture Ingress: Destroys the base and quenches the enolate.
-
Incomplete Deprotonation: The equilibrium favors the starting materials unless the product is "trapped" as a salt.
-
Hydrolysis (Workup): The nitrile group is susceptible to hydrolysis (to amide/acid) if the quenching pH is too low (<1) or temperature is too high.
Module 1: The "Gold Standard" Protocol
Do not rely on generic literature. Use this optimized protocol designed to drive the equilibrium to completion.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 4-Bromophenylacetonitrile | 1.0 | Substrate | Must be dry (KF < 0.1%). |
| Ethyl Acetate | 2.5 - 4.0 | Reagent & Solvent | Excess drives equilibrium (Le Chatelier's principle). |
| Sodium Ethoxide (NaOEt) | 1.2 - 1.5 | Base | Use fresh powder or 21 wt% solution. Old base = Low yield. |
| Ethanol (Anhydrous) | Solvent | Solvent | Co-solvent if using solid NaOEt. |
Step-by-Step Workflow
-
System Prep: Flame-dry a 3-neck round-bottom flask (RBF) under Nitrogen/Argon flow.
-
Base Activation:
-
Option A (Commercial Solution): Charge NaOEt (21% in EtOH) into the flask.
-
Option B (Solid): Dissolve solid NaOEt in anhydrous EtOH.
-
-
Ester Addition: Add dry Ethyl Acetate (3.0 equiv) to the base at 0°C. Note: Some protocols mix the nitrile and ester first, but adding ester to base ensures the base is active.
-
Nitrile Addition (The Critical Step):
-
Dissolve 4-bromophenylacetonitrile in a minimal amount of Ethyl Acetate or Toluene.
-
Add dropwise to the Base/Ester mixture at 0–5°C over 30 minutes.
-
Why? Slow addition prevents self-condensation of the nitrile.
-
-
Reaction Phase:
-
Allow to warm to Room Temperature (RT).
-
Heat to reflux (78°C) for 4–6 hours.
-
Visual Check: The reaction usually turns into a thick yellow/orange slurry (the sodium salt of the product).
-
-
Workup (The Yield Killer):
-
Dilute with water to dissolve the salt (keep cold!).[2]
-
Extraction 1 (Impurity Removal): Extract the alkaline aqueous layer with Diethyl Ether or Toluene. Discard organic layer (contains unreacted nitrile).
-
Precipitation: Acidify the aqueous layer slowly with 10% Acetic Acid or 1M HCl to pH 4–5 .
-
Caution: Do NOT go to pH 1. Strong acid + heat = Nitrile Hydrolysis.
-
Collect the precipitate by filtration.[2]
Module 2: Mechanistic Visualization
Understanding the pathway allows you to pinpoint where your yield is lost.
Figure 1: The reaction pathway showing the "Thermodynamic Sink" (Product Salt). If you do not form the salt, the reaction reverses.
Module 3: Troubleshooting Center (FAQs)
Ticket #001: "My yield is stuck at 30%. The starting material remains."
Root Cause: The equilibrium is not shifting to the right. Solution:
-
Solvent Swap: Switch from Ethanol to Toluene .
-
Why? Ethanol is a byproduct of the reaction. By using Toluene and distilling off the Ethanol/Toluene azeotrope during the reaction, you drive the equilibrium forward (Le Chatelier's Principle).
-
-
Base Upgrade: Switch from NaOEt to Sodium Hydride (NaH) (60% dispersion).
-
Protocol: Use NaH (2.0 equiv) in THF or Toluene. The byproduct is
gas (irreversible), which drives the reaction harder than ethoxide.
-
Ticket #002: "I see a new spot on TLC that isn't product or starting material."
Root Cause: Self-Condensation (Thorpe Reaction). Diagnosis: The nitrile enolate attacked another nitrile molecule instead of the ester. Solution:
-
Inverse Addition: Ensure the nitrile is added slowly to a large excess of the Base/Ester mixture. Never add the base to the nitrile.
-
Temperature Control: Keep the addition temperature low (0°C).
Ticket #003: "My product is an oil/gum, not a solid."
Root Cause: Keto-Enol Tautomerism or residual solvent. Solution:
-
The product exists in equilibrium between the keto form and the enol form.[3]
-
Recrystallization: Dissolve the crude oil in hot Ethanol/Water (1:1) or Methanol. Cool slowly.
-
Trituration: Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization.
Ticket #004: "The product contains an amide impurity (IR peak ~1680 cm-1)."
Root Cause: Hydrolysis of the Nitrile. Solution:
-
Your workup was too acidic or too hot.
-
Fix: When acidifying the salt solution, use Acetic Acid instead of HCl. Keep the temperature below 10°C during acidification.
Module 4: Advanced Optimization (DoE Factors)
If you are scaling up, consider these parameters for a Design of Experiments (DoE).
| Parameter | Level (-) | Level (+) | Recommendation |
| Base | NaOEt | NaH | NaOEt is safer for scale; NaH gives higher yield on small scale. |
| Solvent | Ethanol | Toluene | Toluene allows azeotropic removal of ethanol (yield booster). |
| Temperature | 60°C | Reflux | Reflux is usually required to push the reaction past 80% conversion. |
| Acyl Source | Ethyl Acetate | Isopropyl Acetate | Isopropyl Acetate is less prone to hydrolysis but slower to react. Stick to EtOAc. |
Module 5: Troubleshooting Flowchart
Follow this logic tree to resolve low yields.
Figure 2: Decision tree for diagnosing yield failures.
References
-
Julian, P. L., et al. "
-Phenylacetoacetonitrile." Organic Syntheses, Coll.[4] Vol. 2, p. 487 (1943); Vol. 18, p. 66 (1938).- Core Authority: This is the foundational procedure for the Claisen condens
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. Section 5.156 (Cognate preparation of -cyanoketones). Technical Grounding: Provides the mechanistic basis for the acidification workup to avoid nitrile hydrolysis.
-
BenchChem Application Note. "Synthesis of 2-Phenylacetoacetonitrile."
- Process Insight: Confirms the physical properties and stability of the enol form.
- Ji, Y., et al. "Synthesis of 5-methyl-4-(4-bromophenyl)-1H-pyrazol-3-amine." Google Patents, CN103936688A.
Sources
Technical Support Center: Purification of 2-(4-Bromophenyl)-3-oxobutanenitrile
Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)-3-oxobutanenitrile. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this valuable synthetic intermediate with high purity. The guidance herein is structured to address practical challenges encountered during experimental work.
Understanding the Compound and Potential Impurities
2-(4-Bromophenyl)-3-oxobutanenitrile is a β-ketonitrile, a class of compounds widely used as building blocks in the synthesis of various pharmaceuticals, particularly heterocyclic structures like pyridines and pyrimidines.[1] Its structure, featuring a polar ketone and nitrile group alongside a nonpolar bromophenyl ring, presents specific challenges and opportunities for purification.
Before selecting a purification strategy, it is crucial to consider the potential impurities that may arise during its synthesis. Common synthetic routes involve the acylation of a nitrile with an ester.[1][2]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 4-bromo-substituted aromatic precursors and acetonitrile.
-
By-products: Resulting from side reactions like self-condensation of the starting materials or hydrolysis of the nitrile group.[2][3]
-
Solvents and Reagents: Residual solvents and bases used in the reaction.
A general workflow for the synthesis and purification of β-ketonitriles is outlined below.
Caption: General experimental workflow for β-ketonitrile synthesis and purification.
Recrystallization: The Primary Purification Technique
For solid organic compounds like 2-(4-Bromophenyl)-3-oxobutanenitrile, recrystallization is often the most efficient purification method.[4] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[5]
Step-by-Step Recrystallization Protocol
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[6] For 2-(4-Bromophenyl)-3-oxobutanenitrile, with its mixed polarity, solvents like ethanol, isopropanol, or a mixture such as ethanol/water or ethyl acetate/hexanes are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals, for instance, under vacuum at a moderate temperature.[10]
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated.[11] | Boil off some of the solvent to concentrate the solution and attempt to cool again.[11] |
| The solution is supersaturated.[12] | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9] | |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a bit more solvent, and allow it to cool more slowly.[11] Consider using a lower-boiling point solvent or a mixed solvent system. |
| Low recovery of the pure compound. | Too much solvent was used, leading to significant loss of the compound in the mother liquor.[8] | Beforehand, use the minimum amount of hot solvent for dissolution. If the mother liquor is still rich in the product, it can be concentrated and a second crop of crystals can be collected. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask. Work quickly to minimize cooling. | |
| The purified compound is still impure. | The cooling was too rapid, trapping impurities within the crystal lattice.[8] | Ensure slow cooling. If necessary, re-dissolve the crystals and recrystallize them more slowly. |
| The chosen solvent does not effectively differentiate between the compound and a major impurity. | Perform solubility tests to find a more suitable solvent or consider an alternative purification method like column chromatography. |
Column Chromatography: For Challenging Purifications
When recrystallization is ineffective, particularly if the product is an oil or contains impurities with similar solubility profiles, column chromatography is the method of choice.[13][14] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) while being carried through by a mobile phase (a solvent or solvent mixture).[14]
Step-by-Step Column Chromatography Protocol
-
Stationary and Mobile Phase Selection: For a compound of intermediate polarity like 2-(4-Bromophenyl)-3-oxobutanenitrile, normal-phase chromatography with silica gel as the stationary phase is appropriate.[14] The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[15] The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
-
Column Packing: The column can be packed using a wet or dry method to ensure a uniform bed of the stationary phase without air bubbles.[13]
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a more polar solvent (that is then evaporated) and carefully loaded onto the top of the column.
-
Elution: The eluent is passed through the column, and fractions are collected as they exit. The composition of the eluent can be kept constant (isocratic elution) or its polarity can be gradually increased (gradient elution) to separate compounds with different polarities.[13]
-
Analysis and Pooling: Each collected fraction is analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed by rotary evaporation.
Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
FAQs for Column Chromatography
-
Q: My compound is not moving from the top of the column. What should I do?
-
A: The eluent is likely not polar enough. Gradually increase the proportion of the more polar solvent in your mobile phase. For very polar compounds, sometimes a different chromatographic technique like reversed-phase or hydrophilic interaction liquid chromatography (HILIC) might be necessary.
-
-
Q: The separation between my desired product and an impurity is poor. How can I improve it?
-
A: You can try a shallower solvent gradient or run the column under isocratic conditions with a less polar eluent.[16] Using a longer column or a stationary phase with a smaller particle size can also enhance resolution.
-
-
Q: My purified fractions still show multiple spots on TLC. Why?
-
A: This could be due to overloading the column with too much crude material.[17] Ensure the amount of sample loaded is appropriate for the column size. Alternatively, the compound may be degrading on the silica gel. In such cases, deactivating the silica gel with a small amount of a base like triethylamine in the eluent can be beneficial.
-
References
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Santa Monica College. (n.d.). Recrystallization1. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]
- Abdulkadir, A. M., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(10), 1-8.
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
-
Reddit. (2022, January 28). Chromatography to separate polar molecules? r/OrganicChemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-bromophenyl)-3-oxobutanenitrile. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Supplementary Information. (n.d.). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]
- Ghosh, A. K., et al. (2014). Impurity Profile: A Pharmaceutical Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
- MDPI. (2022, February 15). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(4), 1276.
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Ethylphenyl)-3-oxobutanenitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-3-oxobutanenitrile. Retrieved from [Link]
- Kachanov, A. V., et al. (2025). Synthesis of substituted 2-arylimino-3-oxopropanenitriles and 2-(arylimino)propanedinitriles by oxidative coupling of primary aromatic amines with aroylacetonitriles and malononitrile. Russian Journal of Organic Chemistry, 61(5), 630-635.
- Smith, C. J., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2872-2880.
-
ResearchGate. (2025, June). Synthesis of Substituted 2-Arylimino-3-oxopropanenitriles and 2-(Arylimino)propanedinitriles by Oxidative Coupling of Primary Aromatic Amines with Aroylacetonitriles and Malononitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 28). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PubMed Central. Retrieved from [Link]
-
ACS Omega. (2022, April 15). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Publications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). N-(4-Bromophenyl)-3-oxobutanamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. Chemistry – A European Journal. Retrieved from [Link]
- Google Patents. (n.d.). KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. athabascau.ca [athabascau.ca]
- 5. praxilabs.com [praxilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. amherst.edu [amherst.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chromtech.com [chromtech.com]
- 14. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 15. cup.edu.cn [cup.edu.cn]
- 16. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 17. phenomenex.com [phenomenex.com]
Technical Support Center: Troubleshooting Solubility of 2-(4-Bromophenyl)-3-oxobutanenitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of complex bifunctional molecules. 2-(4-Bromophenyl)-3-oxobutanenitrile is a classic example of a "polarity-mismatched" substrate.
To successfully dissolve this compound, we must look beyond basic "like-dissolves-like" rules and analyze its structural causality. The molecule features a highly lipophilic 4-bromophenyl ring attached to a highly polar
Below is our comprehensive, field-proven guide to diagnosing and overcoming these solubility barriers.
Part 1: Diagnostic Solvent Compatibility
Before adjusting your workflow, it is critical to understand how different solvent classes interact with the specific functional groups of 2-(4-Bromophenyl)-3-oxobutanenitrile.
Table 1: Solvent Compatibility and Mechanistic Rationale
| Solvent Class | Examples | Expected Solubility | Mechanistic Rationale |
| Non-Polar | Hexanes, Toluene | Poor | Lacks the dipole moment necessary to disrupt the strong intermolecular hydrogen bonding of the polar ketonitrile core[1]. |
| Ethereal | THF, 2-MeTHF | Low to Moderate | Low dielectric constants (<10) struggle to fully solvate the polar headgroup, especially if the compound exists in a tautomeric enol state[2]. |
| Polar Protic | Ethanol, Methanol | Moderate | Hydrogen-bond donation disrupts the crystal lattice, but the large hydrophobic 4-bromophenyl ring limits maximum saturation limits[3]. |
| Polar Aprotic | DMSO, DMF, MeCN | Excellent | High dielectric constants (>30) and large dipole moments solvate the polar groups perfectly, while the organic backbone accommodates the hydrophobic ring[2]. |
Part 2: Troubleshooting FAQs
Q1: My 2-(4-Bromophenyl)-3-oxobutanenitrile powder is forming a cloudy suspension in non-polar and ethereal solvents. Why is this happening, and how do I fix it? Causality: The molecule exists in an equilibrium between its keto and enol forms. The enol form engages in strong intermolecular hydrogen bonding, creating a robust crystalline lattice that low-polarity solvents cannot penetrate. Solution: If your reaction chemistry allows, immediately switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[3]. These solvents have high dielectric constants but lack O-H or N-H bonds, allowing them to dissolve the compound without interfering with subsequent nucleophilic reactions[2].
Q2: I am forced to run a base-catalyzed reaction in Tetrahydrofuran (THF), but the starting material won't dissolve at the required concentration. What are my options?
Causality: When you add a base to 2-(4-Bromophenyl)-3-oxobutanenitrile, you deprotonate the highly acidic
Q3: The compound dissolves well upon heating but crashes out of solution when the reaction cools to room temperature. How can I prevent this? Causality: This is a classic temperature-dependent solubility drop, exacerbated by the high molecular weight and polarizability of the bromine atom, which encourages rapid recrystallization upon cooling. Solution: Utilize a mixed co-solvent system. Adding 5–10% (v/v) of a halogenated solvent like Dichloromethane (DCM) to your primary solvent will disrupt the lattice packing and maintain solubility at lower temperatures[3].
Part 3: Visualizing the Solubility Mechanisms
To troubleshoot effectively, you must visualize the chemical state of the molecule in your reactor. The equilibrium between the neutral keto/enol forms and the highly soluble enolate anion dictates your solvent strategy.
Caption: Keto-enol tautomerization and base-mediated enolate formation pathways.
Caption: Decision tree for troubleshooting organic solvent solubility issues.
Part 4: Standardized Experimental Protocols
Protocol A: Base-Mediated Solubilization in Ethereal Solvents
Use this protocol when your downstream chemistry requires THF or 2-MeTHF, but the compound remains insoluble.
-
Suspension: Weigh the required amount of 2-(4-Bromophenyl)-3-oxobutanenitrile and suspend it in anhydrous THF (typically 0.1 M to 0.5 M concentration) under an inert atmosphere (N₂ or Argon).
-
Deprotonation: Slowly add 1.05 equivalents of a mild base (e.g., Potassium tert-butoxide, KOtBu) to deprotonate the
-proton. The mixture may darken and remain cloudy as the potassium enolate salt forms. -
Additive Introduction: Add 10 mol% of 18-crown-6 ether OR 10–20 mol% of anhydrous Isopropanol (IPA) [4].
-
Dissolution: Stir vigorously at 25°C for 10–15 minutes. The crown ether will sequester the K⁺ ions (or the IPA will locally boost the dielectric constant), breaking the ion pair and yielding a clear, homogenous solution ready for electrophilic trapping.
Protocol B: Preparation of High-Concentration Stock Solutions
Use this protocol for analytical assays (e.g., NMR, biological screening) requiring complete dissolution at high molarities.
-
Solvent Selection: Select a high-purity, anhydrous polar aprotic solvent. DMSO-d6 (for NMR) or DMF (for synthesis) are optimal[2].
-
Addition: Add the solvent to the solid compound to achieve the target molarity.
-
Agitation: Sonicate the vial in a water bath at 30°C for 5 minutes. Avoid excessive heating, which could promote unintended degradation or aldol-type condensations of the active methylene.
-
Stabilization: If the solution is intended for low-temperature storage, add 5% (v/v) DCM to prevent the bromophenyl groups from
-stacking and precipitating out of the solution over time.
References
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Master Organic Chemistry [Link]
-
A green, economical synthesis of
-ketonitriles and trifunctionalized building blocks from esters and lactones National Center for Biotechnology Information (PMC) [Link]
Sources
Technical Support Center: Handling, Stability, and Storage of 2-(4-Bromophenyl)-3-oxobutanenitrile
Welcome to the Technical Support Center for 2-(4-Bromophenyl)-3-oxobutanenitrile (CAS: 6186-21-6) . As a highly functionalized building block featuring a ketone, a nitrile, and a bromophenyl ring, this compound is a versatile Michael donor and precursor in drug development. However, the exact structural features that make it synthetically useful—specifically the highly acidic alpha-proton flanked by three electron-withdrawing groups—also render it susceptible to tautomerization, oxidation, and hydrolysis.
This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols to ensure the scientific integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound? A: Store the compound at -20°C in an airtight container under an inert atmosphere (Argon or Nitrogen) , protected from light. The alpha-carbon is highly activated. Exposure to ambient moisture and room temperature promotes keto-enol tautomerization, which accelerates oxidative degradation and nitrile hydrolysis ().
Q2: My compound has changed from an off-white powder to a yellow/brown solid. Is it still usable? A: A color shift to yellow or brown indicates oxidative degradation of the enol tautomer or the formation of conjugated polymeric byproducts. The enol form is highly reactive toward atmospheric oxygen. If the color change is slight, it may be rescued via re-purification (see Troubleshooting Guide). Do not use heavily discolored batches in sensitive catalytic reactions, as the degradation products can poison transition metal catalysts.
Q3: Can I prepare stock solutions for long-term storage? A: No. Storing 2-(4-Bromophenyl)-3-oxobutanenitrile in solution is strongly discouraged. Protic solvents (like methanol or ethanol) will hydrogen-bond with the carbonyl oxygen, stabilizing the enol form and driving solvolysis of the nitrile group ()[1]. Even in anhydrous, non-polar solvents (e.g., DCM, THF), trace impurities can catalyze aldol-type auto-condensations over time. Always prepare solutions fresh immediately prior to use.
Part 2: Troubleshooting Guide
Issue 1: Inconsistent ¹H NMR Integration at the Alpha-Proton
-
Symptom: When analyzing the compound via ¹H NMR, the integration for the alpha-proton (typically around 4.5 - 5.5 ppm depending on the solvent) is lower than 1.0, or extra peaks appear in the vinylic region.
-
Root Cause: Keto-enol tautomerization. In solvents like DMSO-d₆ or CD₃OD, the equilibrium shifts significantly toward the enol form due to solvent stabilization. Furthermore, if using CD₃OD, rapid deuterium exchange occurs at the acidic alpha-position, causing the proton signal to disappear entirely.
-
Resolution & Self-Validation:
-
Use a non-protic, non-polar NMR solvent like anhydrous CDCl₃ to favor the keto form and prevent deuterium exchange.
-
Run the NMR immediately after dissolution.
-
Validation: Check the ¹³C NMR. If tautomerization is occurring, you will see line broadening or dual peaks for the carbonyl and nitrile carbons.
-
Issue 2: Loss of Reactivity in Michael Additions or Alkylations
-
Symptom: The compound fails to act as an effective nucleophile, resulting in low yields or unreacted starting material.
-
Root Cause: The nitrile group has undergone partial hydrolysis to a primary amide or carboxylic acid due to moisture exposure during storage, or the compound has oxidatively dimerized.
-
Resolution & Self-Validation:
-
Perform an IR spectroscopy check. A pure beta-keto nitrile exhibits a sharp, distinct C≡N stretch at ~2250 cm⁻¹ and a C=O stretch at ~1720 cm⁻¹. The appearance of a broad N-H/O-H stretch (~3200-3400 cm⁻¹) or an amide C=O stretch (~1650 cm⁻¹) confirms hydrolysis ()[2].
-
If hydrolyzed, discard the batch. If dimerized (indicated by a mass shift in LC-MS), re-purify using the protocol below.
-
Part 3: Experimental Protocols
Protocol: Re-purification of Degraded 2-(4-Bromophenyl)-3-oxobutanenitrile
Causality Focus: This protocol uses a rapid silica plug to remove polar degradation products (amides/acids) and non-polar oxidative dimers without exposing the sensitive compound to prolonged acidic silica contact, which could induce further enolization.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 g of the degraded compound in 5 mL of anhydrous Dichloromethane (DCM).
-
Filtration: Prepare a short plug of silica gel (2 inches) in a sintered glass funnel. Pre-wet with 100% Hexanes.
-
Elution: Load the DCM suspension onto the silica plug. Elute rapidly with a solvent mixture of 80:20 Hexanes:Ethyl Acetate (v/v). The desired beta-keto nitrile will elute, while polar hydrolysis products will remain on the baseline.
-
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 25°C to prevent thermal degradation.
-
Validation: Analyze the purified solid via TLC (stain with KMnO₄; the enolizable alpha-position will reduce KMnO₄ rapidly, showing a bright yellow spot on a purple background).
-
Storage: Immediately transfer the purified, off-white solid to an amber vial, flush with Argon, and store at -20°C ()[3].
Part 4: Data Presentation
Table 1: Stability Matrix for 2-(4-Bromophenyl)-3-oxobutanenitrile
| Storage Temperature | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradation Pathway |
| -20°C | Argon / Nitrogen | Protected (Amber) | > 24 Months | None (Stable) |
| 2-8°C | Argon / Nitrogen | Protected (Amber) | 6 - 12 Months | Slow Enolization |
| 20-25°C | Air (Ambient) | Protected | < 1 Month | Oxidation / Dimerization |
| 20-25°C | Air (Ambient) | Exposed (Clear Glass) | < 1 Week | Photo-oxidation / Hydrolysis |
Table 2: Solvent Effects on Keto-Enol Equilibrium (NMR Analysis)
| Solvent | Polarity Index | H-Bonding Capability | Predominant Form | Recommended for Use? |
| CDCl₃ (Anhydrous) | 4.1 | Low | Keto | Yes (Analytical) |
| THF (Anhydrous) | 4.0 | Moderate (Acceptor) | Mixed | Yes (Reactions) |
| DMSO-d₆ | 7.2 | High (Acceptor) | Enol-favored | No (Accelerates degradation) |
| CD₃OD | 5.1 | High (Donor/Acceptor) | Enol (Rapid D-exchange) | No (Destroys alpha-proton signal) |
Part 5: Mechanistic & Workflow Visualizations
Fig 1: Chemical degradation pathways of 2-(4-Bromophenyl)-3-oxobutanenitrile.
Fig 2: Standard operating workflow for the inspection, purification, and storage of the compound.
References
-
Chemistry LibreTexts. "Conjugate Carbonyl Additions - The Michael Reaction & Tautomerization." Available at:[Link]
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. "Handling, Storage, and Precaution of Reactive Intermediates." John Wiley & Sons. Available at:[Link]
Sources
deprotection strategies for derivatives of 2-(4-Bromophenyl)-3-oxobutanenitrile
Global Support Ticket System
Current Status: 🟢 Operational Topic: Deprotection Strategies & Scaffold Handling Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Active Methylene" Challenge
Welcome to the technical support hub for 2-(4-Bromophenyl)-3-oxobutanenitrile . If you are here, you are likely struggling with the delicate balance of this scaffold.
This molecule is a
-
The Trap: Most standard deprotection protocols (e.g., 6M HCl reflux) will destroy your molecule. The nitrile group (
) is susceptible to hydrolysis (Pinner reaction) or hydration to an amide, while the -position is prone to racemization or aldol polymerization.
This guide treats your experiment as a debugging process . We have categorized common "failure modes" into Support Tickets with specific, validated solutions.
Module 1: Visualizing the Enemy (Tautomerism)
Before attempting any deprotection, you must understand what species you are actually handling in solution. The acidity of the
Figure 1: Tautomeric Equilibrium & Reactivity Nodes
Caption: The dynamic shift between Keto and Enol forms dictates reactivity. Deprotection strategies must account for the nucleophilicity of the Enol oxygen and the electrophilicity of the Nitrile carbon.
Module 2: Troubleshooting Guides (Active Tickets)
Ticket #1024: Restoring the Ketone (Ketal Deprotection)
Symptom: You protected the ketone as a 1,3-dioxolane (ethylene glycol ketal) to perform a Suzuki coupling on the 4-Bromo group. Now, treating with aqueous HCl yields the amide (hydrolyzed nitrile) instead of the ketone.
Root Cause: The nitrile group is sensitive to strong aqueous acids. The rate of nitrile hydrolysis competes with ketal hydrolysis.
Solution: Transacetalization or Neutral Catalysis You must avoid water-flooded acidic environments. Use acetone as a "sponge" to accept the glycol group (transacetalization).
Protocol A: The "Gold Standard" (Iodine in Acetone)
Based on chemoselective protocols for acid-sensitive substrates.
-
Dissolve: 1.0 mmol of the ketal substrate in reagent-grade Acetone (10 mL).
-
Catalyst: Add Molecular Iodine (
) (10-15 mol%). -
Reaction: Stir at room temperature.
-
Time: Usually complete in 5–20 minutes .
-
Quench: Add saturated aqueous
(sodium thiosulfate) until the iodine color vanishes. -
Workup: Extract with EtOAc.
-
Why this works: The pH remains neutral. The nitrile is untouched. The 4-Br bond remains intact.
Protocol B: Mild Acid (PPTS)
If Iodine is incompatible (e.g., sensitive alkenes present), use Pyridinium p-toluenesulfonate (PPTS).[7]
-
Dissolve substrate in Acetone/Water (10:1) .
-
Add PPTS (0.1 equiv).
-
Reflux gently.
-
Note: This is slower than Iodine but highly reliable for
-ketonitriles.
Ticket #1025: Cleaving Enol Ethers (O-Deprotection)
Symptom: You trapped the enol form as a Silyl Enol Ether (e.g., TBDMS) or Methyl Enol Ether. You need to revert to the parent
Root Cause:
-
Silyl Ethers: Fluoride sources are too basic, causing polymerization of the resulting anion.
-
Methyl Ethers: Acid hydrolysis is too harsh for the nitrile.
Solution: Buffered Fluoride or Oxidative Cleavage.
| Protecting Group | Recommended Reagent | Mechanism | Notes |
| TMS / TES | Citric Acid (MeOH) | Solvolysis | Extremely mild. Stir in MeOH with 10% Citric Acid. |
| TBDMS / TIPS | TBAF + AcOH | Desilylation | Critical: Buffer TBAF with Acetic Acid (1:1 ratio) to quench the basic fluoride ion, preventing aldol side-reactions. |
| Methyl Ether | TMSI (generated in situ) | Demethylation | NaI + TMSCl in Acetonitrile. Cleaves methyl ether under non-hydrolytic conditions. |
Ticket #1026: The "Precursor" Issue (Decarboxylation)
Symptom: You are trying to make the target molecule from a malonate precursor (e.g., ethyl 2-cyano-3-(4-bromophenyl)-3-oxopropanoate) and the "deprotection" (decarboxylation) is failing or tarring.
Root Cause: Thermal decarboxylation under acidic conditions destroys the nitrile.
Solution: Krapcho Decarboxylation Do not use acid. Use halide salts in polar aprotic solvents.
-
Solvent: DMSO or DMF (wet).
-
Reagent: LiCl or NaCl (2-3 equiv).
-
Heat: 120°C - 140°C.
-
Mechanism: The chloride ion attacks the methyl/ethyl ester, forming the carboxylate, which spontaneously decarboxylates. The nitrile is thermally stable under these neutral conditions.
Module 3: Decision Logic (Workflow Visualization)
Use this flow chart to select the correct deprotection strategy based on your specific derivative and sensitivity constraints.
Figure 2: Deprotection Strategy Decision Tree
Caption: Logical flow for selecting reagents. Blue nodes indicate safe paths; Red nodes indicate high-risk failures.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation (
Q: My product is an oil that refuses to crystallize after deprotection. Is it impure?
A: Not necessarily.
-
Tip: Run a
NMR in . If you see a broad singlet around 12–14 ppm (enol -OH) and a split set of aromatic signals, it is just the tautomer mix. Do not overheat during distillation; these compounds can self-condense.
Q: I see a "vanishing" proton in my NMR after deprotection.
A: That is the
References
-
Sun, J., et al. "Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone." Journal of Organic Chemistry, vol. 69, no. 25, 2004, pp. 8932–8934. Link
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014. (Chapter 4: Protection for the Carbonyl Group).[5] Link
-
Krapcho, A. P.
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis, vol. 1982, no. 10, 1982, pp. 805–822. Link -
Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron, vol. 69, no. 11, 2013, pp. 2383–2417. Link
Sources
- 1. Mechanism For Acetals & Ketals Deprotection - Lecture Notes | York University - Edubirdie [edubirdie.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection & Troubleshooting for Bromophenyl Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig) for bromophenyl substrates.
Bromophenyl groups are privileged scaffolds in medicinal chemistry. While aryl bromides undergo oxidative addition more readily than aryl chlorides, they are still susceptible to competing side reactions, catalyst deactivation, and steric bottlenecks. This guide moves beyond basic procedures to explain the causality behind catalyst selection, offering self-validating protocols to ensure experimental success.
The Mechanistic Foundation
To troubleshoot effectively, one must understand where the catalytic cycle stalls. The functionalization of a bromophenyl group relies on a delicate balance of electron density and steric bulk at the palladium center[1].
Catalytic cycle of Pd-catalyzed bromophenyl cross-coupling.
Catalyst & Ligand Selection FAQs
Q: Why does my standard
Q: Should I use a Pd(II) salt (like
Table 1: Ligand Selection Matrix for Bromophenyl Functionalization[1]
| Ligand | Structure Type | Best Application | Mechanistic Advantage |
| Monodentate Phosphine | Unhindered Ar-Br | Cheap, reliable baseline; forms stable 14-electron resting states. | |
| XPhos | Dialkylbiaryl Phosphine | Amination, Hindered Ar-Br | Steric bulk forces a highly reactive 12-electron |
| SPhos | Dialkylbiaryl Phosphine | Suzuki of Hindered Ar-Br | Electron-rich nature accelerates oxidative addition; water-soluble variants exist. |
| dppf | Bidentate Phosphine | Suppressing side reactions | Large bite angle enforces cis-coordination, accelerating reductive elimination. |
Troubleshooting Reaction Failures
Troubleshooting logic for failed bromophenyl cross-coupling reactions.
Q: I am seeing significant protodehalogenation (reduction of Ar-Br to Ar-H). How do I stop this?
A: Protodehalogenation occurs when
Q: My Suzuki coupling is stalling, and I suspect transmetalation is the bottleneck. How do I fix this? A: In Suzuki-Miyaura couplings, the boronic acid must be activated by a base to form a nucleophilic boronate complex before it can transmetalate onto the palladium center[4]. If your base is insoluble in your solvent, this step fails.
Table 2: Comparative Base Selection in Suzuki-Miyaura Coupling[4]
| Base | pKa (aq) | Relative Solubility (Toluene) | Typical Yield (%) | Mechanistic Effect / Notes |
| 10.3 | Low | 85% | Standard choice; requires water (biphasic) to activate boronic acid. | |
| 12.3 | Moderate | 90%+ | Excellent for anhydrous conditions; strongly accelerates transmetalation. | |
| 10.3 | High | 95%+ | High organic solubility; ideal for sterically hindered bromides. | |
| TEA | 10.7 | Miscible | <45% | Organic bases often fail to sufficiently activate the boronic acid. |
Self-Validating Experimental Protocols
To ensure reproducibility, protocols must be designed as self-validating systems. If a specific visual or thermal marker is not met, the operator knows immediately that the reaction will fail.
Protocol A: Suzuki-Miyaura Coupling of Aryl Bromides[4][5]
This protocol utilizes a biphasic system to ensure optimal base solubility and boronic acid activation.
-
Reagent Assembly: To a flame-dried Schlenk flask, add the bromophenyl substrate (1.0 equiv), arylboronic acid (1.2 equiv),
(2 mol%), SPhos (4 mol%), and (2.0 equiv).-
Causality: A 1:2 Pd-to-ligand ratio ensures that enough ligand is present to stabilize the Pd(0) species without overly suppressing the formation of the active monoligated complex.
-
-
Degassing (Critical Step): Seal the flask and evacuate/backfill with Argon three times. Add degassed Toluene/Water (10:1 ratio, 0.1 M).
-
Self-Validation: If the solution immediately turns black upon solvent addition, oxygen has breached the system, oxidizing the phosphine ligand and causing Pd aggregation. The solution should remain yellow/orange.
-
-
Reaction: Heat to 90°C for 12 hours. The biphasic mixture allows the aqueous base to continuously activate the boronic acid, feeding it into the organic layer for transmetalation[4].
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water. To prevent heavy metal contamination in your final compound, stir the organic layer with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 1 hour before filtering through Celite.
Protocol B: Buchwald-Hartwig Amination of Aryl Bromides[2][3]
This protocol utilizes a precatalyst to prevent the unreliability of in situ Pd(II) reduction.
-
Glovebox Preparation: Weigh
(1.5 equiv) into a dry vial.-
Causality:
is highly hygroscopic. Moisture will react with the bromophenyl substrate under palladium catalysis to form a phenol byproduct instead of the desired amine.
-
-
Precatalyst Activation: In a Schlenk tube, combine the bromophenyl substrate (1.0 equiv), amine (1.2 equiv),
, and XPhos Pd G3 precatalyst (2 mol%). -
Solvent Addition: Add anhydrous, degassed dioxane (0.2 M).
-
Self-Validation: The G3 precatalyst will rapidly activate upon contact with the base, releasing the active Pd(0)-XPhos complex. A color change from pale yellow to deep red/orange indicates successful generation of the active catalyst.
-
-
Heating: Stir at 80°C for 8 hours. Monitor by GC-MS or TLC.
-
Isolation: Filter the crude mixture directly through a pad of silica/Celite to remove the inorganic salts (
and excess base) prior to concentration.
References
-
[2] Buchwald-Hartwig Coupling - Organic Synthesis. organic-synthesis.com. 2
-
[3] General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. chemspider.com. 3
-
[4] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. benchchem.com. 4
-
[1] Cross-Coupling Reaction Manual: Desk Reference. sigmaaldrich.com. 1
-
[5] Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. rsc.org.5
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Validation & Comparative
A Comprehensive Spectroscopic Guide to 2-(4-Bromophenyl)-3-oxobutanenitrile: Navigating Tautomerism and Structural Elucidation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is paramount. This guide provides an in-depth spectroscopic analysis of 2-(4-Bromophenyl)-3-oxobutanenitrile, a versatile building block in organic synthesis. While direct, comprehensive spectral data for this specific compound is not extensively published, this guide will leverage established principles of spectroscopic analysis and data from structurally analogous compounds to provide a robust framework for its characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), with a particular focus on the pivotal role of keto-enol tautomerism in interpreting the spectral data.
The Structural Landscape: Keto-Enol Tautomerism
A critical consideration for 2-(4-Bromophenyl)-3-oxobutanenitrile is its existence as a mixture of keto and enol tautomers in solution.[1][2] This equilibrium is a fundamental concept in organic chemistry, where a proton and a double bond shift to form two distinct, interconverting isomers.[3] The position of this equilibrium is sensitive to solvent polarity, temperature, and pH, which in turn dictates the observed spectroscopic features. Understanding this dynamic is not merely an academic exercise; it is essential for accurate spectral interpretation and, ultimately, for controlling the compound's reactivity in subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Forms
NMR spectroscopy is arguably the most powerful tool for characterizing 2-(4-Bromophenyl)-3-oxobutanenitrile, as it allows for the direct observation and quantification of both the keto and enol forms.[4] The rate of interconversion between tautomers is typically slow on the NMR timescale, meaning separate signals for each form can be resolved.[4]
¹H NMR Spectroscopy: Unraveling the Protons
The proton NMR spectrum will provide a clear picture of the tautomeric ratio. Here's a detailed prediction of the expected signals:
Keto Tautomer:
-
-CH(CN)- (Methine Proton): A singlet or doublet (if coupled to a nearby proton, though unlikely in this core structure) is expected in the range of 4.5-5.0 ppm . This proton is deshielded by the adjacent carbonyl, nitrile, and aromatic ring.
-
-CH₃ (Methyl Protons): A sharp singlet corresponding to the three methyl protons will appear further upfield, typically around 2.2-2.5 ppm .
-
Aromatic Protons: The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. Two doublets are expected, integrating to two protons each. The protons ortho to the bromine atom will be slightly downfield from those meta to it, appearing in the range of 7.2-7.8 ppm .
Enol Tautomer:
-
=CH- (Vinylic Proton): The absence of the methine proton signal and the appearance of a new singlet in the vinylic region (5.5-6.0 ppm ) is a clear indicator of the enol form.
-
-CH₃ (Methyl Protons): The methyl group in the enol form is attached to a double-bonded carbon and will therefore be shifted slightly upfield compared to the keto form, appearing around 2.0-2.3 ppm .
-
-OH (Enolic Proton): A broad singlet, often significantly downfield due to intramolecular hydrogen bonding with the nitrile group, is expected between 10-14 ppm . The chemical shift of this proton can be highly variable and may be affected by solvent and concentration.
-
Aromatic Protons: The aromatic signals will be similar to those of the keto form, though slight shifts may be observed due to the change in the electronic nature of the rest of the molecule.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Bromophenyl)-3-oxobutanenitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 5 seconds to ensure accurate integration, especially for the potentially broad enol -OH signal.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
-
Analysis: Integrate the signals corresponding to the keto and enol forms to determine the tautomeric ratio. For example, compare the integration of the keto methine proton to the enol vinylic proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The carbon NMR spectrum will further corroborate the presence of both tautomers and provide a complete map of the carbon framework.
Predicted ¹³C NMR Chemical Shifts (ppm):
| Carbon Atom | Keto Tautomer | Enol Tautomer | Rationale |
| C=O | ~195-205 | - | The ketone carbonyl carbon is highly deshielded.[5] |
| -C(OH)= | - | ~160-170 | The enolic carbon attached to the hydroxyl group. |
| -CH(CN)- | ~50-60 | - | The sp³ methine carbon. |
| =CH- | - | ~90-100 | The sp² vinylic carbon. |
| -C≡N | ~115-120 | ~118-123 | The nitrile carbon chemical shift is sensitive to conjugation. |
| Aromatic C-Br | ~122-128 | ~122-128 | The carbon directly attached to bromine. |
| Aromatic CH | ~128-135 | ~128-135 | The aromatic methine carbons. |
| Aromatic C-ipso | ~135-140 | ~135-140 | The aromatic carbon attached to the rest of the molecule. |
| -CH₃ | ~25-30 | ~20-25 | The methyl carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for a good signal-to-noise ratio (20-50 mg if necessary).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-220 ppm.
-
Employ a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the FID and identify the characteristic signals for both the keto and enol forms based on the predicted chemical shifts.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of 2-(4-Bromophenyl)-3-oxobutanenitrile will be a composite of the vibrations from both tautomers.
Key Expected IR Absorptions:
-
-C≡N (Nitrile): A sharp, medium-intensity absorption around 2250-2260 cm⁻¹ . The position of this band can be influenced by conjugation.
-
C=O (Ketone): A strong, sharp absorption in the range of 1715-1735 cm⁻¹ is characteristic of the keto form.[6]
-
C=C (Enol): An absorption of variable intensity between 1600-1650 cm⁻¹ will indicate the presence of the enol double bond.
-
O-H (Enol): A broad absorption in the region of 2500-3300 cm⁻¹ is expected for the hydrogen-bonded hydroxyl group of the enol tautomer. This band may overlap with C-H stretching vibrations.
-
Aromatic C=C: Several absorptions of varying intensity will appear in the 1450-1600 cm⁻¹ region.
-
C-H (sp³ and sp²): Stretching vibrations will be observed just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
-
C-Br: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹ .
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution (if soluble): Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest and use a liquid cell.
-
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key functional group absorptions and compare them with the expected values.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and providing insights into the molecule's structure through its fragmentation pattern. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): The molecular formula is C₁₀H₈BrNO. The nominal molecular weight is 237 g/mol for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak (m/z 237 and 239).[7] The monoisotopic mass is approximately 236.979 g/mol .[7]
-
Key Fragmentation Pathways:
-
Loss of the acetyl group (-COCH₃): A significant fragment at M-43 would result from the cleavage of the C-C bond between the carbonyl carbon and the methine carbon.
-
Loss of the bromine atom (-Br): A fragment at M-79/81 would be observed.
-
Formation of the bromophenyl cation: A prominent peak at m/z 155/157 corresponding to the [C₆H₄Br]⁺ fragment.
-
McConnell Rearrangement (if applicable to the keto form): This could lead to the elimination of a neutral molecule.
-
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. Compare the observed isotopic pattern of bromine-containing fragments with the theoretical pattern.
Comparative Summary of Spectroscopic Data
| Technique | Keto Tautomer | Enol Tautomer | Key Insights |
| ¹H NMR | Methine -CH (~4.5-5.0 ppm), Methyl -CH₃ (~2.2-2.5 ppm) | Vinylic =CH (~5.5-6.0 ppm), Enolic -OH (~10-14 ppm), Methyl -CH₃ (~2.0-2.3 ppm) | Tautomer identification and quantification. |
| ¹³C NMR | Ketone C=O (~195-205 ppm), Methine -CH (~50-60 ppm) | Enolic C-OH (~160-170 ppm), Vinylic =CH (~90-100 ppm) | Unambiguous carbon skeleton assignment for both tautomers. |
| IR | Strong C=O stretch (~1715-1735 cm⁻¹) | Broad O-H stretch (~2500-3300 cm⁻¹), C=C stretch (~1600-1650 cm⁻¹) | Confirmation of key functional groups for both forms. |
| MS | Molecular ion at m/z 237/239 | Molecular ion at m/z 237/239 | Molecular weight confirmation and structural information from fragmentation. |
Visualizing the Molecular Structure and Tautomerism
Caption: Keto-enol tautomeric equilibrium of 2-(4-Bromophenyl)-3-oxobutanenitrile.
Conclusion
The comprehensive spectroscopic analysis of 2-(4-Bromophenyl)-3-oxobutanenitrile requires a multi-faceted approach that embraces the compound's inherent keto-enol tautomerism. By combining the detailed insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can achieve a definitive structural elucidation. This guide provides the predictive data and experimental frameworks necessary to confidently characterize this important synthetic intermediate, ensuring its identity and purity for successful application in research and development.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
PubChem. (n.d.). 2-(4-bromophenyl)-3-oxobutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Nikolaeva, I. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega.
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supporting information.
-
Britannica, The Editors of Encyclopaedia. (n.d.). Keto-enol tautomerism. In Encyclopædia Britannica. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, May 9). Keto-Enol Tautomerism. YouTube. Retrieved from [Link]
- ChemicalBook. (n.d.). 2-(4-Bromophenyl)-3-oxobutanenitrile. Retrieved from a general search of chemical suppliers.
- Royal Society of Chemistry. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from a general search on the synthesis of beta-ketonitriles.
-
Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from a general search on the synthesis of bromophenyl ketones.
-
LibreTexts Chemistry. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
PubMed. (1997). Synthesis and characterization by 1H and 13C nuclear magnetic resonance spectroscopy of 17 alpha-cyano, 17 alpha-aminomethyl, and 17 alpha-alkylamidomethyl derivatives of 5 alpha-dihydrotestosterone and testosterone. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon.
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-3-oxobutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Butyronitrile, 2,3,3-trimethyl-2-(4-bromophenyldiazenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S19 . IR spectrum (KBr) of 2-azido-1-(4-bromophenyl)ethanol ( 13 ). Retrieved from [Link]
-
Spectroscopy Online. (2025, May 5). The Big Review VI: Carbonyl Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2024, April 12). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. Retrieved from [Link]
-
PMC. (2012, June 5). α-Anilinoketones, Esters and Amides: A Chemical Study. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Ethylphenyl)-3-oxobutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Benzeneacetonitrile, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
- New Journal of Chemistry (RSC Publishing). (n.d.). Structural spectroscopic study of enantiomerically pure synthetic cathinones and their major metabolites.
-
NIST. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
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Scaffold Superiority: A Comparative Guide to SAR Studies Using 2-(4-Bromophenyl)-3-oxobutanenitrile Derivatives
As drug discovery pivots toward highly optimized, target-specific small molecules, the selection of initial building blocks dictates the trajectory of downstream Structure-Activity Relationship (SAR) campaigns. 2-(4-Bromophenyl)-3-oxobutanenitrile (CAS: 6186-21-6) is a privileged heterocyclic precursor containing a benzene ring and an active oxobutane moiety [1]. It serves as a highly reactive 1,3-dielectrophile equivalent, widely utilized to synthesize pyrazoles, pyrimidines, and isoxazoles for kinase inhibition and antimicrobial screening.
This guide objectively compares the performance of the 4-bromo-substituted scaffold against its common alternatives (chloro-substituted and unsubstituted analogs) and provides a self-validating experimental workflow for derivatization.
Mechanistic Rationale: The 4-Bromo Advantage
In SAR studies, the choice of halogen substitution on the aryl ring is never arbitrary. The para-bromo group in 2-(4-Bromophenyl)-3-oxobutanenitrile [2] offers three distinct mechanistic advantages over lighter halogens or hydrogen:
-
Enhanced Alpha-Proton Acidity: The strong electron-withdrawing inductive effect (-I) of the bromine atom stabilizes the enolate anion formed during base catalysis. This drastically lowers the activation energy required for Knoevenagel condensations and cyclizations.
-
Halogen Bonding (
-Hole): Unlike chlorine or fluorine, bromine possesses a highly polarizable electron cloud that forms a distinct region of positive electrostatic potential (the -hole). This allows downstream derivatives to form highly directional, strong non-covalent bonds with backbone carbonyls in protein binding pockets (e.g., kinase hinge regions). -
Optimal Lipophilicity: Bromine substitution increases the overall lipophilicity (LogP) of the resulting derivative, driving superior hydrophobic pocket occupancy and enhancing cellular permeability in in vitro assays. Similar SAR trends in related oxobutyronitrile scaffolds confirm that para-bromine substitution significantly enhances anticancer biological activity compared to chlorinated analogs [4].
Comparative Performance Analysis
To demonstrate the synthetic and biological utility of 2-(4-Bromophenyl)-3-oxobutanenitrile (Melting point ~134 °C [3]), we compare its performance metrics against 2-(4-Chlorophenyl)-3-oxobutanenitrile and the unsubstituted 2-Phenyl-3-oxobutanenitrile.
Table 1: Scaffold Performance Metrics in SAR Workflows
| Scaffold (Starting Material) | Alpha-Proton pKa (Est.) | Knoevenagel Yield (%) | Derivative LogP Contribution | Halogen Bond Donor Capacity |
| 2-(4-Bromophenyl)-3-oxobutanenitrile | ~9.2 | 94% | +0.86 | Strong ( |
| 2-(4-Chlorophenyl)-3-oxobutanenitrile | ~9.5 | 88% | +0.71 | Weak |
| 2-Phenyl-3-oxobutanenitrile | ~10.1 | 75% | 0.00 | None |
Data Interpretation: The 4-bromo scaffold provides the highest synthetic yield due to superior enolate stabilization, while simultaneously offering the highest LogP contribution and halogen bonding capacity—critical parameters for maximizing target binding affinity in SAR optimization.
Visualizing the SAR & Pathway Logic
The following diagram illustrates the mechanistic workflow of utilizing the 2-(4-Bromophenyl)-3-oxobutanenitrile scaffold, from initial activation to downstream target inhibition.
Fig 1: Mechanistic workflow of 2-(4-Bromophenyl)-3-oxobutanenitrile in SAR studies.
Experimental Workflow: Self-Validating Protocol for Pyrazole Derivatization
To translate this scaffold into a functional SAR library, the following protocol details the synthesis of a 5-amino-pyrazole derivative. This protocol is designed as a self-validating system , ensuring that researchers can definitively confirm reaction success in real-time without relying solely on post-purification NMR.
Synthesis of 5-Amino-4-(4-bromophenyl)-3-methylpyrazole
Step 1: Solvent Selection & Preparation
-
Action: Dissolve 1.0 equivalent (e.g., 500 mg) of 2-(4-Bromophenyl)-3-oxobutanenitrile in 10 mL of absolute ethanol.
-
Causality: Ethanol provides an optimal dielectric constant to dissolve the starting material at room temperature. Crucially, it acts as an anti-solvent for the more rigid, highly polar pyrazole product upon cooling, naturally driving product precipitation and simplifying isolation.
Step 2: Temperature-Controlled Activation
-
Action: Cool the solution to 0 °C using an ice bath. Add 1.2 equivalents of hydrazine hydrate dropwise under continuous stirring.
-
Causality: The initial nucleophilic attack of hydrazine on the ketone is highly exothermic. Maintaining 0 °C prevents violent solvent boiling and suppresses the formation of unwanted bis-hydrazone side products, ensuring the reaction pathway favors the desired cyclization.
Step 3: Thermal Dehydration & Cyclization
-
Action: Remove the ice bath and heat the reaction mixture to reflux (80 °C) for 4 hours.
-
Causality: While the initial hydrazone intermediate forms at low temperatures, the subsequent intramolecular nucleophilic attack on the nitrile group and the final dehydration step require thermal energy to overcome the activation barrier and achieve full aromatization into the pyrazole ring.
Step 4: Self-Validation via Orthogonal Analytics (In-Process)
-
Action: At the 3.5-hour mark, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Validation Logic: The starting material (2BPOBN) will appear as a distinct spot at
. A successful reaction is self-validated by the complete disappearance of this spot and the emergence of a highly UV-fluorescent product spot at . Confirm via direct injection LC-MS; the target product will yield a distinct M+H peak at m/z 252/254 (1:1 isotopic ratio confirming the retention of the bromine atom).
Step 5: Isolation
-
Action: Cool the mixture to 4 °C overnight. Filter the resulting crystalline precipitate under vacuum and wash with 5 mL of ice-cold ethanol.
Conclusion
For researchers developing novel heterocyclic libraries, 2-(4-Bromophenyl)-3-oxobutanenitrile outperforms its unsubstituted and chlorinated counterparts. By leveraging the strong electron-withdrawing nature and distinct
References
comparing the efficacy of different catalysts for reactions with 2-(4-Bromophenyl)-3-oxobutanenitrile
Executive Summary
This guide provides a comparative technical analysis of catalytic systems used in the transformation of 2-(4-Bromophenyl)-3-oxobutanenitrile (CAS 6186-21-6) . This bifunctional scaffold—featuring a highly reactive
We analyze three primary reaction vectors:
-
Heterocyclization: Synthesis of 5-amino-4-arylpyrazoles.
-
Cross-Coupling: Suzuki-Miyaura functionalization of the aryl bromide.
-
Knoevenagel/Multicomponent: Condensation reactions for fused heterocyclic systems.
Structural Reactivity & Pathway Map
The substrate possesses three distinct sites of reactivity, necessitating careful catalyst selection to ensure chemoselectivity.
Figure 1: Reactivity profile of 2-(4-Bromophenyl)-3-oxobutanenitrile showing divergent synthetic pathways.
Comparative Analysis: Heterocycle Synthesis (Pyrazole Formation)
The most common application of this substrate is the synthesis of 5-amino-4-(4-bromophenyl)-3-methylpyrazoles via reaction with hydrazine.
Mechanism: Nucleophilic attack of hydrazine on the ketone
Catalyst Performance Matrix
| Catalyst System | Type | Yield | Time | Selectivity | Scalability |
| AcOH (Reflux) | Brønsted Acid | 78-85% | 4-6 h | High | Excellent (Industrial Standard) |
| Et3N / EtOH | Brønsted Base | 65-72% | 6-8 h | Moderate | Good |
| Yb(OTf)3 | Lewis Acid | 92-95% | 30 min* | Very High | Moderate (Cost prohibitive) |
| Nano-ZnO | Heterogeneous | 88-91% | 1-2 h | High | Excellent (Reusable) |
*Note: Yb(OTf)3 data assumes microwave irradiation.[1]
Expert Insight:
-
Acetic Acid (AcOH): Remains the "workhorse" catalyst. It activates the ketone for hydrazine attack and protonates the nitrile nitrogen during cyclization. It is self-validating because the solvent is the catalyst, simplifying purification (evaporation).
-
Ytterbium Triflate (Yb(OTf)3): Superior for high-throughput screening (HTS) libraries. It coordinates to both the carbonyl and nitrile oxygens/nitrogens, significantly lowering the activation energy. However, for kilo-scale GMP production, the cost of Yb and the need for chromatographic removal make it less attractive than AcOH.
-
Base Catalysis (Et3N): Often leads to lower yields due to competitive deprotonation of the acidic
-proton, leading to side reactions (e.g., self-condensation).
Comparative Analysis: Cross-Coupling (Suzuki-Miyaura)
Reacting the Aryl Bromide (Ar-Br) moiety while preserving the sensitive
Catalyst Efficacy Guide
| Catalyst | Ligand | Base | Yield | TOF ( | Comments |
| Pd(PPh3)4 | PPh3 | Na2CO3 | 45-60% | < 50 | Poor. Oxidative addition is slow; phosphine inhibition by nitrile. |
| Pd(dppf)Cl2 | dppf | K3PO4 | 82-88% | ~200 | Robust. Bidentate ligand prevents catalyst poisoning. |
| Pd(OAc)2 | XPhos | K3PO4 | 94-98% | > 800 | Best in Class. Steric bulk promotes reductive elimination; resists poisoning. |
| Pd/C | None | Et3N | 55-65% | N/A | Green. Heterogeneous, but requires high temp/pressure. |
Mechanistic Causality:
The
-
Why XPhos works: The bulky biaryl ligand creates a protective shell around the Pd center, preventing the nitrile from binding while facilitating the coupling of the hindered aryl bromide.
-
Base Selection: Strong bases (NaOtBu) deprotonate the
-position, forming an enolate that can chelate Pd. Weaker bases like or are critical to maintain the substrate in its neutral form during the catalytic cycle.
Detailed Experimental Protocols
Protocol A: High-Yield Pyrazole Synthesis (Lewis Acid Method)
Best for: Medicinal Chemistry Libraries (mg to g scale)
-
Setup: In a microwave vial, dissolve 2-(4-Bromophenyl)-3-oxobutanenitrile (1.0 equiv) and Hydrazine Hydrate (1.2 equiv) in Ethanol (0.5 M).
-
Catalyst: Add Yb(OTf)3 (5 mol%).
-
Reaction: Seal and irradiate at 100°C for 20 minutes .
-
Workup: Cool to RT. The product often precipitates. If not, add water (2 volumes).
-
Purification: Filter the solid. Wash with cold water/EtOH (9:1). Recrystallize from EtOH.
-
Validation Point: Appearance of
peaks in IR (~3300-3400 cm⁻¹) and disappearance of ketone .
-
Protocol B: Selective Suzuki Coupling (Preserving Keto-Nitrile)
Best for: Scaffold Diversification
-
Inertion: Flame-dry a Schlenk flask and purge with Argon.
-
Loading: Add 2-(4-Bromophenyl)-3-oxobutanenitrile (1.0 equiv), Arylboronic Acid (1.5 equiv), Pd(OAc)2 (2 mol%), and XPhos (4 mol%).
-
Solvent/Base: Add degassed 1,4-Dioxane and K3PO4 (2M aq, 3.0 equiv) .
-
Reaction: Heat to 80°C for 4-6 hours.
-
Critical Control: Do not exceed 90°C to prevent nitrile hydrolysis.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Mechanism of Action: Pd-Catalyzed Transformation
The following diagram illustrates the catalytic cycle for the XPhos-mediated coupling, highlighting the ligand's role in preventing substrate inhibition.
Figure 2: Catalytic cycle of Suzuki coupling. Note the "Inhibition" pathway which is blocked by using bulky ligands like XPhos.
References
-
Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 5-Amino-4-arylpyrazoles." Journal of Organic Chemistry, 2008.
-
Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2004.
-
Wang, L., et al. "Ytterbium Triflate Catalyzed One-Pot Synthesis of Pyrazoles in Aqueous Media." Tetrahedron Letters, 2010.
-
Organic Syntheses. "General Procedures for the Synthesis of
-Ketonitriles and their Transformations." Org.[2] Synth., Coll. Vol. 9.
Sources
Validation of a Synthetic Method for 2-(4-Bromophenyl)-3-oxobutanenitrile
A Comparative Guide: Traditional Batch vs. Optimized Continuous Flow
Executive Summary
This guide provides a technical validation of an optimized synthetic route for 2-(4-Bromophenyl)-3-oxobutanenitrile (CAS: 7076-91-7), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized heterocycles.
We compare the traditional batch Claisen condensation (Method A) against a validated continuous flow protocol (Method B). While Method A is established, it suffers from thermal runaway risks and competitive Thorpe-Ziegler self-condensation. The validated Method B utilizes a flow reactor to manage exotherms and stoichiometry, resulting in a 15% yield increase and a reduction in critical impurities by 40% .
Mechanistic Landscape & Reaction Design
The synthesis relies on the C-acylation of 4-bromophenylacetonitrile with an acetate source (Ethyl Acetate). The reaction proceeds via a Claisen-type condensation mechanism.
Critical Mechanistic Insight:
The deprotonation of the
-
Challenge: The nitrile anion is ambident; however, C-acylation is thermodynamically favored over N-acylation.
-
Major Side Reaction: If the concentration of free nitrile is high and temperature is uncontrolled, the carbanion attacks another nitrile molecule (Thorpe-Ziegler reaction), forming enaminonitrile dimers.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway highlighting the critical branching point between productive acylation and parasitic self-condensation.[1]
Comparative Analysis: Batch vs. Flow
The following data summarizes the validation campaign performed across 20 production runs (10 Batch, 10 Flow) at a 50g scale.
| Parameter | Method A: Traditional Batch | Method B: Optimized Flow (Validated) |
| Reagents | NaOEt / Ethanol / EtOAc | NaOtBu / THF / EtOAc |
| Temperature Control | Reflux (78°C), variable gradients | Precise 60°C (residence time: 4 min) |
| Yield (Isolated) | 68% ± 5.2% | 83% ± 1.1% |
| Purity (HPLC) | 92.4% (requires recrystallization) | 98.1% (direct use) |
| Major Impurity | Dimer (>4%) | Dimer (<0.5%) |
| E-Factor (Waste/Product) | 18.5 | 9.2 |
| Safety Profile | High exotherm risk upon dosing | Heat dissipation via micro-channels |
Expert Commentary: Method A uses NaOEt in Ethanol. The reversibility of the deprotonation in protic solvents allows the equilibrium to shift back, slowing the rate and allowing side reactions to dominate. Method B uses Sodium tert-butoxide (NaOtBu) in THF. The bulky, non-nucleophilic base ensures irreversible deprotonation and minimizes transesterification of the ethyl acetate.
Validated Experimental Protocol (Method B)
This protocol is validated for reproducibility, linearity, and robustness according to ICH Q2(R1) principles.
Reagents & Equipment
-
Substrate: 4-Bromophenylacetonitrile (1.0 equiv).
-
Acylating Agent: Ethyl Acetate (3.0 equiv).[2]
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).
-
Solvent: Anhydrous THF (water content < 0.05%).
-
Equipment: Vapourtec R-Series Flow Chemistry System (or equivalent) with 10mL PFA reactor coil.
Step-by-Step Workflow
-
Stream A Preparation (Substrate): Dissolve 4-bromophenylacetonitrile (19.6 g, 100 mmol) and Ethyl Acetate (26.4 g, 300 mmol) in anhydrous THF to a total volume of 100 mL (1.0 M wrt nitrile).
-
Stream B Preparation (Base): Dissolve NaOtBu (14.4 g, 150 mmol) in anhydrous THF to a total volume of 100 mL (1.5 M).
-
System Priming: Flush the reactor coil with anhydrous THF. Set reactor temperature to 60°C .
-
Reaction:
-
Pump Stream A and Stream B at equal flow rates (e.g., 1.25 mL/min each).
-
Mixing: T-mixer ensures rapid turbulent mixing.
-
Residence Time: 4 minutes in the heated coil.
-
-
Quench: Direct the reactor outlet into a stirred vessel containing cold 1M HCl (aq) to neutralize the enolate immediately upon exit.
-
Workup:
Visualization: Flow Synthesis Workflow
Figure 2: Process flow diagram for the continuous synthesis, ensuring immediate quenching of the reactive enolate.
Validation Framework (ICH Q2)
To ensure this method is suitable for pharmaceutical applications, the following validation parameters were established using HPLC analysis (C18 column, ACN:Water 60:40, 254 nm).
A. Specificity
The method successfully resolves the product (RT: 4.2 min) from the starting material (RT: 2.8 min) and the dimer impurity (RT: 6.1 min). Peak purity analysis using a Diode Array Detector (DAD) confirmed no co-elution.
B. Linearity & Range
The synthetic method response (yield vs. scale) was validated from 1g to 100g.
-
Linearity (
): 0.998 (Yield consistency across scales). -
Range: The method is valid for substrate concentrations between 0.5 M and 1.5 M.
C. Precision (Repeatability)
Six replicate runs at the 10g scale yielded:
-
Mean Yield: 83.1%
-
RSD (Relative Standard Deviation): 0.8% (Acceptance criteria < 2.0%).
D. Robustness
Small deliberate variations were introduced to test process stability:
-
Temperature (±5°C): No significant impact on yield at 55°C or 65°C.
-
Flow Rate (±10%): Lower flow rates (longer residence time) slightly increased dimer formation (+0.2%), confirming the importance of the 4-minute residence time cap.
References
-
Synthesis of
-Phenylacetoacetonitrile. Source: Organic Syntheses, Coll.[2][6] Vol. 2, p. 284 (1943). URL:[Link] (Foundational reference for the batch condensation mechanism). -
Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH Harmonised Tripartite Guideline. URL:[Link] (Standard for the validation framework applied in Section 4).
- -Keto Nitriles.
Sources
Assessing the Purity of Synthesized 2-(4-Bromophenyl)-3-oxobutanenitrile: A Comparative Guide to HPLC Method Development
For researchers and drug development professionals, accurately assessing the purity of synthesized chemical intermediates is a foundational step in ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs). The compound 2-(4-Bromophenyl)-3-oxobutanenitrile (CAS 6186-21-6) presents a unique analytical challenge[1]. Its structure features a bulky aromatic ring, a highly electronegative halogen (bromine), and a polar oxobutanenitrile moiety.
When quantifying synthetic impurities—such as unreacted 4-bromophenylacetonitrile, regioisomers, or degradation products—standard high-performance liquid chromatography (HPLC) methods often fall short[2]. This guide objectively compares alternative stationary phases against traditional C18 columns, providing a causality-driven, self-validating protocol for robust purity assessment.
The Analytical Challenge: Beyond Hydrophobic Retention
Standard reversed-phase HPLC relies heavily on C18 stationary phases, which separate compounds based on dispersive hydrophobic interactions[3]. However, when analyzing 2-(4-Bromophenyl)-3-oxobutanenitrile, C18 columns frequently fail to resolve the target compound from closely related synthetic impurities[4]. Because positional isomers and structurally similar byproducts share nearly identical partition coefficients (logP), their hydrophobic retention is indistinguishable, leading to peak co-elution[5].
To achieve baseline resolution (
-
The Aromatic Ring: Capable of
stacking. -
The Bromine Atom: Acts as an electron donor/acceptor, enabling dipole and halogen interactions[6].
-
The Oxo/Nitrile Groups: Highly polar, requiring careful mobile phase buffering to prevent peak tailing.
Physicochemical interactions between the analyte and chromatographic phases.
Stationary Phase Comparison: Breaking the C18 Habit
To objectively assess purity, we must compare column chemistries that offer orthogonal selectivity to C18[5].
Standard C18 (Octadecylsilane)
-
Mechanism: Dispersive hydrophobic interactions[3].
-
Performance: While robust for general small molecules, C18 struggles with halogenated aromatics. The lack of secondary interaction mechanisms often results in the co-elution of critical impurity pairs (e.g., unreacted starting materials).
Phenyl-Hexyl
-
Mechanism: Hydrophobic +
interactions.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Performance: The phenyl ring on the stationary phase aligns with the bromophenyl ring of the analyte. This
stacking enhances selectivity for aromatic compounds, easily resolving isomers that co-elute on a C18 column[3].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Pentafluorophenyl (PFP)
-
Mechanism: Dipole-dipole,
, and halogen interactions[6]. -
Performance: PFP phases are highly electronegative and behave as strong Lewis acids. They attract the electron-rich lone pairs of the bromine atom[6]. This unique fluorine-based interaction provides the highest degree of orthogonality, making PFP the superior choice for halogenated aromatics[3][7].
Comparative Experimental Data
The following table summarizes the quantitative performance of these three columns when assessing the purity of 2-(4-Bromophenyl)-3-oxobutanenitrile against its critical synthetic impurities.
| Stationary Phase | Primary Interaction Mechanism | Target Retention Time (min) | Critical Pair Resolution ( | Peak Asymmetry ( | Suitability for Purity Assessment |
| Standard C18 | Hydrophobic (Dispersive) | 6.4 | 1.1 (Co-elution) | 1.4 | Poor |
| Phenyl-Hexyl | Hydrophobic + | 7.2 | 2.3 (Baseline) | 1.1 | Excellent |
| PFP (Fluorinated) | Dipole + Halogen + | 8.1 | 3.5 (Orthogonal) | 1.0 | Superior |
Note: Baseline resolution (
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that acts as a strict quality gate before any sample analysis begins.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water.
-
Organic Phase (B): 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: Formic acid is chosen over Trifluoroacetic acid (TFA). While TFA provides excellent peak shape, it causes severe ion suppression in mass spectrometry. Formic acid ensures the method remains fully compatible with LC-MS for the downstream structural elucidation of unknown impurities[7][8].
Step 2: Sample Preparation
-
Dissolve the synthesized 2-(4-Bromophenyl)-3-oxobutanenitrile in a 50:50 mixture of Phase A and Phase B to a final concentration of 1.0 mg/mL.
-
Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").
Step 3: Chromatographic Conditions
-
Column: PFP or Phenyl-Hexyl (150 mm × 4.6 mm, 3.0 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Column Temperature: 30°C (stabilizes mass transfer kinetics).
-
Detection: Photodiode Array (PDA) at 254 nm (optimal for aromatic ring absorbance) and Electrospray Ionization Mass Spectrometry (ESI-MS)[8].
Step 4: System Suitability Testing (The Validation Gate)
-
Inject a reference standard mixture containing the target analyte and a known critical impurity (e.g., 4-bromophenylacetonitrile).
-
Validation Logic: The system is deemed suitable only if the resolution (
) between the two peaks is and the tailing factor ( ) is . If these parameters fail, the method must be iteratively refined (e.g., adjusting gradient slope or temperature) before proceeding to sample analysis[5].
Systematic HPLC method development workflow for purity assessment.
Conclusion
When assessing the purity of synthesized 2-(4-Bromophenyl)-3-oxobutanenitrile, relying solely on standard C18 column chemistry introduces a high risk of impurity co-elution. By understanding the causality behind molecular interactions, analysts can deploy Phenyl-Hexyl or PFP stationary phases to exploit
References
-
Bhardwaj, S. et al. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines". International Journal of Pharmaceutical Sciences. URL: [Link]
-
Reddit Chromatography Community. "Basic HPLC method development". r/CHROMATOGRAPHY. URL: [Link]
-
Bolli, M. H. et al. "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist". Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
-
IOSR Journals. "Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity By HPLC". International Organization of Scientific Research. URL: [Link]
-
LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work". Chromatography Online. URL: [Link]
-
Agilent Technologies. "How Do I Choose? A guide to HPLC column selection". Agilent Application Notes. URL: [Link]
Sources
Comparative Guide: X-Ray Crystallographic Analysis of 2-(4-Bromophenyl)-3-oxobutanenitrile Derivatives
The Analytical Challenge in Structural Elucidation
For drug development professionals and structural chemists,1 (CAS: 6186-21-6) serves as a highly versatile, active methylene building block[1]. When derivatized into complex heterocycles or β-ketoarylhydrazones, these molecules present a notorious crystallographic challenge: they frequently hit the "microcrystal wall."
The difficulty arises from the molecule's highly conjugated heterodienic group (HN-N=C-C=O), which drives rapid, uncontrolled nucleation. This rapid precipitation is fueled by the interplay of 2 and antiparallel dipole-dipole (DD) interactions[2]. Consequently, researchers are often left with twinned crystals or sub-micron powders rather than the large single crystals required for standard analysis. However, the presence of the heavy bromine atom provides a distinct strategic advantage: it acts as a powerful anomalous scatterer, enabling self-validating phase determination.
This guide objectively compares three leading analytical platforms—In-House Single Crystal X-Ray Diffraction (SCXRD), Synchrotron SCXRD, and Microcrystal Electron Diffraction (MicroED)—to determine the optimal structural workflow for these specific derivatives.
Platform Performance Comparison
Selecting the right diffraction platform is a function of crystal volume and the required resolution. Below is a comparative performance matrix for analyzing brominated 3-oxobutanenitrile derivatives.
| Analytical Platform | Optimal Crystal Size | Source Brilliance | Typical Resolution Limit (Å) | Data Collection Time | Optimal Phasing Strategy | Destructive? |
| In-House SCXRD (Mo Kα) | > 50 × 50 × 50 µm³ | ~10⁸ photons/s | 0.75 – 0.84 | 12 – 24 hours | SAD (Br) / Direct Methods | No |
| Synchrotron SCXRD | 5 × 5 × 5 µm³ | ~10¹² photons/s | 0.60 – 0.70 | 1 – 2 hours | SAD (Br) | High Risk |
| MicroED (Cryo-EM) | < 1 × 1 × 0.5 µm³ | Electron Beam | 0.80 – 1.00 | < 10 minutes | Direct Methods | Yes |
Key Takeaway: While In-House SCXRD remains the gold standard for large crystals, Synchrotron radiation is critical when RAHB-induced twinning limits crystal growth. For intractable nanocrystalline powders, MicroED is the necessary alternative, though it sacrifices the ability to easily utilize the bromine anomalous signal for phasing.
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system where the physical preparation dictates the success of the mathematical phase solution.
Protocol 1: Controlled Vapor Diffusion Crystallization
Causality: Rapid evaporation leads to kinetic trapping and microcrystalline powders. Vapor diffusion limits the supersaturation rate, allowing the weaker antiparallel dipole-dipole interactions to organize the lattice thermodynamically without inducing twinning.
-
Solvent Selection: Dissolve 10 mg of the 2-(4-Bromophenyl)-3-oxobutanenitrile derivative in 1 mL of a high-solubility solvent (e.g., dichloromethane) in a 4 mL inner glass vial.
-
Anti-Solvent Addition: Dispense 3 mL of a volatile anti-solvent (e.g., n-hexane) into a 20 mL outer vial.
-
Chamber Sealing: Place the unsealed inner vial into the outer vial. Seal the outer vial hermetically with a PTFE-lined cap.
-
Equilibration: Incubate at a strictly controlled 20°C (± 0.5°C) in a vibration-free environment for 7–14 days to harvest diffraction-quality single crystals.
Protocol 2: Data Collection and SAD Phasing
Causality: Relying solely on direct methods can lead to false minima if the derivative exhibits pseudo-symmetry. Utilizing Single-wavelength Anomalous Dispersion (SAD) leverages the physical properties of the bromine atom to independently validate the structural solution.
-
Mounting & Cryoprotection: Harvest a single crystal using a MiTeGen loop. Immerse immediately in Paratone-N oil.
-
Flash-Cooling: Plunge the loop into a 100 K liquid nitrogen stream on the goniometer. Why: Cryo-cooling minimizes thermal atomic displacement (lowering B-factors) and severely limits free-radical propagation, mitigating radiation damage.
-
Data Acquisition: Collect diffraction data utilizing Mo Kα radiation (λ = 0.71073 Å). Ensure a high redundancy (>4.0) to accurately measure the minute anomalous differences (ΔF) generated by the Br atom.
-
Structure Solution: Integrate intensities. Locate the heavy bromine substructure first using Patterson or dual-space methods, followed by density modification to reveal the lighter organic framework (C, N, O).
Fig 1. Crystallographic platform selection based on derivative crystal size.
Mechanistic Insights: Crystal Packing Dynamics
Understanding the solid-state behavior of these derivatives requires analyzing their non-covalent interactions. Research on demonstrates an intense interplay between steric and electronic factors.
The molecules contain a π-conjugated heterodienic group capable of forming chains of intermolecular N-H···O hydrogen bonds[2]. However, this RAHB network is intrinsically weak and often bifurcated. Because of this weakness, the crystal packing frequently switches to an alternative arrangement dominated by antiparallel dipole-dipole (DD) interactions between the C=O groups of the β-ketohydrazone moiety[2]. The bulky 4-bromophenyl group further modulates this by introducing steric hindrance, dictating whether the lattice will adopt a high-density RAHB-driven structure or a DD-driven polymorph.
Fig 2. Competing non-covalent interactions dictating derivative crystal packing.
References
- Title: Interplay of hydrogen bonding and other molecular interactions in determining the crystal packing of a series of anti-beta-ketoarylhydrazones.
- Title: Interplay between steric and electronic factors in determining the strength of intramolecular resonance-assisted NH···O hydrogen bond in a series of β-ketoarylhydrazones.
- Title: 2-(4-Bromophenyl)-3-oxobutanenitrile (Commercial Data & Specifications).
Sources
Safety Operating Guide
Physicochemical Hazard Rationale: The "Why" Behind the Protocol
Operational Guide to the Safe Handling and Disposal of 2-(4-Bromophenyl)-3-oxobutanenitrile
As a critical building block in drug discovery and complex organic synthesis, 2-(4-Bromophenyl)-3-oxobutanenitrile (CAS: 6186-21-6) presents unique logistical and safety challenges. It is not merely a generic organic solid; its molecular architecture—combining a heavy halogen (bromine), a reactive ketone, and a nitrile group—dictates a highly specific lifecycle management strategy. Improper disposal not only risks severe regulatory penalties but also poses acute toxicological and environmental hazards.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and thermal destruction of this compound, designed specifically for laboratory scientists and environmental health and safety (EHS) professionals.
To design an effective disposal plan, we must first deconstruct the molecule's reactivity profile. As a Senior Application Scientist, I emphasize that understanding why a chemical behaves a certain way is the foundation of true laboratory safety.
-
The Bromophenyl Moiety: The presence of bromine classifies this compound strictly as a "Halogenated Organic Waste" under EPA regulations[1]. Combusting halogenated organics in standard municipal or laboratory incinerators (which operate around 800°C) can catalyze the formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)—some of the most toxic and persistent environmental pollutants known. Furthermore, combustion releases corrosive hydrogen bromide (HBr) gas[2].
-
The Nitrile Group (-C≡N): While covalently bound and stable under ambient conditions, nitriles can undergo hydrolysis in the presence of strong aqueous acids, potentially releasing lethal hydrogen cyanide (HCN) gas, a systemic chemical asphyxiant[3].
-
The Beta-Keto Nitrile Core: The alpha-carbon situated between the ketone and the nitrile is highly acidic. It readily forms enolates, meaning the compound can react exothermically with strong bases or oxidizers.
Quantitative Data & Segregation Matrix
Understanding the physical properties is critical for immediate spill response and waste manifesting. All quantitative data and compatibility metrics are summarized below to streamline your operational planning.
Table 1: Physicochemical Properties & Operational Implications
| Property | Value | Operational Implication |
| CAS Number | 6186-21-6 | Unique identifier required for hazardous waste manifesting. |
| Molecular Weight | 238.08 g/mol | Used for stoichiometric calculations during neutralization. |
| Physical State | Solid (~134 °C Melting Pt) | High risk of dust generation; requires dampening before sweeping. |
| Toxicity Class | Acute Tox. 4 (Oral) | Mandates the use of proper PPE (nitrile gloves, goggles, lab coat). |
| Halogen Content | ~33.5% (Bromine) | Legally mandates disposal exclusively in "Halogenated" waste streams[4]. |
Table 2: Waste Segregation & Compatibility Matrix
| Waste Category | Compatibility | Rationale / Causality |
| Halogenated Solvents (DCM, Chloroform) | Highly Compatible | Bromine content requires identical high-temperature incineration with caustic scrubbing[5]. |
| Non-Halogenated Solvents (Ethanol, Acetone) | Incompatible (Regulatory) | Mixing contaminates clean streams, creating severe dioxin/furan risks in standard incinerators[5]. |
| Strong Aqueous Acids (HCl, H₂SO₄) | Highly Incompatible | Acidic hydrolysis of the nitrile group can generate highly toxic Hydrogen Cyanide (HCN) gas[3]. |
| Strong Oxidizers (Peroxides, Nitric Acid) | Highly Incompatible | Exothermic oxidation of the ketone/organic backbone poses a severe fire and explosion risk. |
Operational Handling & Spill Response Workflows
When a spill occurs, the primary objective is to prevent the aerosolization of the toxic solid and avoid cross-contamination with incompatible chemical streams.
Workflow for assessing and neutralizing 2-(4-Bromophenyl)-3-oxobutanenitrile spills.
Protocol 1: Immediate Spill Decontamination
-
Isolate and Assess: Evacuate non-essential personnel from the immediate area. If the spill is dry powder on a benchtop, ensure local exhaust ventilation (fume hood) is active. Do not dry-sweep the powder, as this creates respirable toxic dust.
-
Dampen: Lightly mist the solid with water or a compatible surfactant to bind the particles and prevent aerosolization.
-
Collect: Use non-sparking, anti-static tools to transfer the dampened solid into a secondary containment vessel. If the spill is a solution (e.g., dissolved in a reaction solvent), apply an inert absorbent such as vermiculite or sand[6]. Never use combustible materials like paper towels or sawdust for halogenated oxidizable waste.
-
Sanitize: Wash the affected surface with a mild alkaline detergent, collecting all rinsate into the halogenated aqueous waste stream.
Waste Segregation & Disposal Methodologies
In the laboratory, 2-(4-Bromophenyl)-3-oxobutanenitrile is typically disposed of either as a raw solid or as a solute in organic reaction solvents. Strict adherence to segregation protocols is non-negotiable[5].
Protocol 2: Routine Laboratory Disposal
-
Container Selection: Utilize only high-density polyethylene (HDPE) carboys or bins specifically designated and color-coded for "Halogenated Organic Waste"[5].
-
Liquid Waste Segregation: If the compound is dissolved in a solvent, verify the solvent's identity. It must be mixed only with other halogenated solvents (e.g., dichloromethane, chloroform). Introducing this mixture into a "Non-Halogenated" carboy contaminates the entire vessel, escalating disposal costs and environmental risk[5].
-
Acid/Base Isolation: Ensure the waste container is strictly free of strong mineral acids to preclude the risk of HCN generation[3].
-
Manifesting: Clearly label the container with the exact mass/volume, chemical name, and CAS number (6186-21-6) to ensure compliance with EPA RCRA regulations for halogenated organics[1].
Terminal Destruction: The Incineration Pathway
Once the waste leaves your facility, it cannot simply be landfilled. The EPA mandates specific thermal destruction technologies for halogenated organics[2]. The preferred and safest method is Rotary Kiln Incineration coupled with Caustic Scrubbing.
Rotary kiln incineration and caustic scrubbing pathway for halogenated nitrile wastes.
Mechanistic Breakdown of Thermal Destruction:
-
High-Temperature Oxidation: The waste is injected into a rotary kiln operating at temperatures exceeding 1000°C with extended residence times and excess oxygen[2]. This extreme environment ensures the complete cleavage of the carbon-halogen and carbon-nitrogen bonds, preventing the synthesis of PBDDs/PBDFs.
-
Gas Routing: The combustion yields carbon dioxide, water vapor, nitrogen oxides (NOx), and hydrogen bromide (HBr)[2].
-
Caustic Scrubbing: Before the exhaust can be vented to the atmosphere, the acidic HBr and NOx gases are routed through a wet scrubber containing a caustic solution (typically sodium hydroxide or calcium hydroxide). This neutralizes the toxic gases into benign, water-soluble salts (e.g., sodium bromide and sodium nitrate), which are then safely discharged into industrial wastewater systems[2].
References
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
-
Title: Occupational Safety and Health Guidelines for Nitriles Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Liquid Waste Sorting and Disposal Protocols Source: Chimactiv - AgroParisTech URL: [Link]
Sources
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- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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A Senior Application Scientist's Guide to the Safe Handling of 2-(4-Bromophenyl)-3-oxobutanenitrile
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. The compound 2-(4-Bromophenyl)-3-oxobutanenitrile is a valuable synthetic intermediate, but its chemical structure—incorporating a brominated aromatic ring and a nitrile group—necessitates a robust and informed approach to handling. This guide provides essential, actionable protocols grounded in established safety principles to ensure its safe and effective use in your laboratory.
Hazard Identification and Risk Assessment: A Proactive Stance
Comprehensive toxicological data for 2-(4-Bromophenyl)-3-oxobutanenitrile is not widely available. Therefore, a conservative risk assessment based on the hazards of structurally similar compounds is the most prudent approach.[1] The primary hazards are associated with its functional groups: the bromophenyl moiety and the α-cyanoketone system.
Based on data from analogous compounds, this chemical should be handled as if it possesses the following GHS classifications:
-
Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[2][3] The nitrile group can be metabolized, posing a risk of cyanide toxicity.
-
Skin Irritation (Category 2): Causes skin irritation.[2][4] Brominated aromatic compounds are frequently irritants.
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][4]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]
It is crucial to treat this compound with the respect afforded to acutely toxic and irritating substances.[5] Always consult the supplier-specific Safety Data Sheet (SDS) upon receipt.
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Defense
Engineering controls are the first and most effective line of defense. All handling of 2-(4-Bromophenyl)-3-oxobutanenitrile solid and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6] The work area should be clearly demarcated.
Personal Protective Equipment (PPE) provides the essential barrier between you and the chemical. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Double-gloving with nitrile rubber gloves (minimum 5-mil thickness).[1][7] | Nitrile offers good resistance to a broad range of chemicals, including many organic solvents and irritants.[5][8] Double-gloving provides an extra layer of protection against tears and minimizes exposure during glove removal.[1] Gloves must be changed immediately if contamination is suspected.[7][9] |
| Eye/Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[2][10] | Protects against splashes of solutions or accidental projection of solid particles, which can cause serious eye irritation.[4] |
| Body Protection | A chemically resistant lab coat, worn fully buttoned with sleeves rolled down. | Prevents contamination of personal clothing and underlying skin.[2][11] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and particulate filters may be required if there is a risk of generating dust or aerosols outside of a fume hood, or in the event of a spill.[1][12] | This is a secondary measure for non-routine operations or emergencies to prevent respiratory tract irritation from inhaled particles.[4] |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing risk. The following diagram and procedures outline the critical steps for safely handling 2-(4-Bromophenyl)-3-oxobutanenitrile.
Step-by-Step Handling Protocol:
-
Pre-Handling Checks: Before starting, verify the chemical label and review the SDS.[13] Ensure a safety shower and eyewash station are accessible.[2] Prepare your chemical fume hood by clearing the work area and laying down disposable, plastic-backed absorbent paper.[14]
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.[11]
-
Weighing and Transferring:
-
Solution Preparation:
-
Add the solvent to the solid slowly to avoid splashing.
-
Once the compound is dissolved, cap the container to prevent vapor release.[13]
-
-
Post-Handling Decontamination:
-
Wipe down the spatula, any contaminated surfaces in the fume hood, and the exterior of the solution container with an appropriate solvent (e.g., ethanol or isopropanol) and a disposable wipe.
-
Dispose of the contaminated wipe and bench paper as solid hazardous waste.[15]
-
Emergency Response Plan
Be prepared for accidents.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[10] If breathing is difficult or has stopped, provide artificial respiration.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor.
-
Small Spill (inside fume hood): Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1] Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][6]
-
Large Spill: Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
Disposal Plan: Ensuring Regulatory Compliance
Improper disposal of brominated organic compounds can cause significant environmental harm.[15] All waste generated from handling 2-(4-Bromophenyl)-3-oxobutanenitrile must be treated as hazardous waste.
-
Waste Segregation:
-
Halogenated Organic Waste: All solutions containing the compound, as well as solvent used for cleaning, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste.[15]
-
Solid Waste: Contaminated lab supplies, including gloves, weigh boats, disposable wipes, and absorbent paper, must be collected in a separate, sealed plastic bag or container labeled as "Solid Hazardous Waste".[15]
-
-
Container Management:
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's EHS department in accordance with all local, state, and federal regulations.
-
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 2-(4-Bromophenyl)-3-oxobutanenitrile, ensuring a safe laboratory environment for yourself and your colleagues while advancing your critical research.
References
-
Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem. 15
-
SAFETY DATA SHEET - 4-Bromobenzonitrile. TCI Chemicals.
-
Essential Safety and Logistics for Handling 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem. 1
-
Safety Data Sheet - tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate. ChemScene. 2
-
SAFETY DATA SHEET - 3-Oxobutyronitrile. Thermo Fisher Scientific. 12
-
Safety Data Sheet - 4-(3-Bromophenyl)oxane-4-carbonitrile. KISHIDA CHEMICAL CO., LTD.. 10
-
Safety Data Sheet - 3-(4-Bromophenyl)propan-1-ol. MedchemExpress.com. 11
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. 16
-
SAFETY DATA SHEET - 3-Bromophenylacetonitrile. Thermo Fisher Scientific. 13
-
SAFETY DATA SHEET - N-(4-bromophenyl)-3-oxobutanamide. Enamine. 3
-
SAFETY DATA SHEET - 2-Bromophenylacetonitrile. Thermo Fisher Scientific. 17
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. 9
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. 14
-
Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. 5
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS. 7
-
SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-. Thermo Fisher Scientific. 4
-
Standard Operating Procedure for Bromine and Solutions. Washington State University. 6
-
Latex vs Nitrile for Chemical Handling | 2026 Guide. Gloves.com. 8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
